3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Beschreibung
BenchChem offers high-quality 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-amino-3-(4-methylsulfanylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWWXSYESPZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343821 | |
| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412925-13-4 | |
| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
This guide provides a comprehensive overview of the synthesis and characterization of the novel β-amino acid, 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of novel amino acid scaffolds. β-amino acids are of significant interest due to their diverse biological activities and their role as crucial building blocks in the development of pharmaceuticals and agrochemicals[1][2]. The introduction of a methylsulfanyl group on the phenyl ring offers a unique substitution pattern that can influence the compound's physicochemical properties and biological interactions.
Introduction: The Significance of β-Amino Acids
β-amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This structural difference imparts unique conformational properties and resistance to enzymatic degradation, making them attractive components for the design of peptidomimetics and other bioactive molecules[1]. Arylpropionic acid derivatives, a related class of compounds, are known to possess a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties[3][4][5]. The synthesis of novel substituted β-amino acids, such as the title compound, is a key area of research for the discovery of new therapeutic agents.
Retrosynthetic Analysis and Synthesis Strategy
A reliable and efficient method for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot reaction analogous to the Rodionov reaction. This approach involves the condensation of an aromatic aldehyde with malonic acid and a source of ammonia, typically ammonium acetate[6][7][8]. This strategy is advantageous due to its operational simplicity and the ready availability of the starting materials.
The retrosynthetic analysis for 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid points to 4-(methylsulfanyl)benzaldehyde, malonic acid, and ammonium acetate as the key precursors.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis and Purification
This section details the step-by-step procedure for the synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.
Materials and Reagents
-
4-(methylsulfanyl)benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer with heating
Synthesis Procedure
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(methylsulfanyl)benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Caption: Step-by-step synthesis workflow.
Characterization of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts are predicted based on known data for similar structures[9][10][11][12][13].
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -CH(NH₂)- | ~4.2-4.5 (t) | ~50-55 |
| -CH₂-COOH | ~2.6-2.8 (d) | ~40-45 |
| Ar-H (ortho to -CH) | ~7.2-7.4 (d) | ~127-129 |
| Ar-H (meta to -CH) | ~7.1-7.3 (d) | ~125-127 |
| Ar-C (ipso) | - | ~140-145 |
| Ar-C (para to -CH) | - | ~138-142 |
| -S-CH₃ | ~2.5 (s) | ~15-20 |
| -COOH | ~12-13 (br s) | ~170-175 |
Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent like DMSO-d₆. Coupling patterns are abbreviated as s (singlet), d (doublet), and t (triplet).
The ¹H NMR spectrum of the starting material, 4-(methylsulfanyl)benzaldehyde, typically shows a singlet for the aldehyde proton around 9.9 ppm, aromatic protons between 7.3 and 7.8 ppm, and a singlet for the methylsulfanyl protons around 2.5 ppm[11]. The ¹³C NMR spectrum of this aldehyde shows the carbonyl carbon at approximately 191 ppm, the aromatic carbons in the range of 125-148 ppm, and the methyl carbon around 15 ppm[9][11][14]. These values serve as a useful reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will be used to identify the key functional groups present in the molecule[15][16][17].
Table 2: Expected FTIR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C=C stretch (aromatic) | 1450-1600 |
| N-H bend (amine) | 1550-1650 |
| O-H bend (carboxylic acid) | 1300-1440 |
| C-S stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry will be employed to determine the molecular weight and fragmentation pattern of the synthesized compound. The fragmentation of β-amino acids can be complex[18][19][20][21][22].
-
Expected Molecular Ion [M+H]⁺: The calculated monoisotopic mass of C₁₀H₁₃NO₂S is 211.07 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is expected at m/z 212.07.
-
Key Fragmentation Pathways: Common fragmentation pathways for β-amino acids include the loss of water (-18 Da), the loss of the carboxylic acid group (-45 Da), and cleavage of the Cα-Cβ bond[18].
Caption: Analytical workflow for compound characterization.
Potential Applications and Future Directions
β-Amino acids and their derivatives are valuable scaffolds in medicinal chemistry[2]. They are used in the synthesis of peptidomimetics with enhanced stability and biological activity. The incorporation of the 4-(methylsulfanyl)phenyl moiety may confer specific properties, such as altered lipophilicity and potential for metabolic transformations, which could be explored in the context of drug discovery. Further studies could involve the derivatization of the amino and carboxyl groups to generate a library of compounds for biological screening.
Conclusion
This technical guide outlines a robust and efficient method for the synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, a novel β-amino acid with potential applications in pharmaceutical and chemical research. The detailed characterization plan provides a comprehensive approach to confirm the structure and purity of the final product. The presented information is intended to serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities.
References
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. (2025-08-06). ResearchGate. [Link]
- The one pot process technique of 3- amino -3- phenylpropionic acid esters.
-
Comparative Analysis of 13C Chemical Shifts of β-sheet Amyloid Proteins and Outer Membrane Proteins. PMC - PubMed Central. [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC - NIH. [Link]
-
Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC - NIH. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
- Supporting Inform
-
1 H and 13 C Chemical Shifts of Assigned Amino Acids a. ResearchGate. [Link]
- Mascot help: Peptide fragment
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Source not available].
-
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]
-
Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. The Royal Society of Chemistry. [Link]
- peptide nmr. [Source not available].
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
-
Application of alicyclic beta-amino acids in peptide chemistry. PubMed. [Link]
-
b and y Ions - De Novo Peptide Sequencing. IonSource.Com. [Link]
- BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Oldfield Group Website - University of Illinois. [Link]
-
FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega. [Link]
-
4-(Methylthio)benzaldehyde. PubChem. [Link]
-
Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. [Link]
- β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Source not available].
-
(3R)-3-amino-3-phenylpropanoic acid. PubChem. [Link]
-
A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Method for resolving 3-amino-3-phenylpropanol.
- FTIR Analysis of Protein Structure. [Source not available].
-
Structure and fragmentation of b2 ions in peptide mass spectra. ACS Publications. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Longdom Publishing. [Link]
- Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Inform
-
Synthesis of enantiomerically enriched β- N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. PubMed. [Link]
-
United States Patent. Googleapis.com. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-(Methylthio)benzaldehyde(3446-89-7) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chem.uwec.edu [chem.uwec.edu]
- 18. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mascot help: Peptide fragmentation [matrixscience.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. ionsource.com [ionsource.com]
- 22. pubs.acs.org [pubs.acs.org]
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid CAS number and structure
An In-Depth Technical Guide to 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed overview of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, a versatile building block with significant potential in medicinal chemistry and pharmaceutical synthesis.
Core Compound Identification and Structure
Chemical Identity:
-
Systematic Name: 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
-
CAS Number: 412925-13-4[1]
-
Molecular Formula: C₁₀H₁₃NO₂S[1]
-
Molecular Weight: 211.3 g/mol [1]
Chemical Structure:
The structure of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid features a propanoic acid backbone with an amino group and a 4-(methylsulfanyl)phenyl group attached to the beta-carbon. This unique arrangement of functional groups—a carboxylic acid, an amine, and a thioether-substituted aromatic ring—makes it a valuable and versatile intermediate in organic synthesis.
Caption: Chemical structure of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.
Physicochemical and Spectroscopic Data
While detailed experimental data for this specific compound is not widely published in publicly available literature, its properties can be inferred from its structure and comparison to similar molecules.
| Property | Predicted Value/Information | Source |
| Purity | Commercially available at ≥95% | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred |
| PubChem CID | 592466 | [1] |
Synthesis and Manufacturing
The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various synthetic routes. A common approach involves the Rodionov reaction or a modified Mannich reaction, followed by hydrolysis. For chiral synthesis, enzymatic resolutions or asymmetric synthesis methods are often employed.
A representative synthetic pathway is outlined below:
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Protocol (Illustrative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(methylsulfanyl)benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.
-
Reflux: Heat the mixture to reflux for several hours to facilitate the condensation reaction.
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the crude product.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield the final product.
Applications in Research and Drug Development
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a valuable building block in medicinal chemistry due to its structural features.
4.1. Intermediate for Active Pharmaceutical Ingredients (APIs)
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its bifunctional nature (amine and carboxylic acid) allows for its incorporation into a wide range of molecular scaffolds. Derivatives of similar 3-aminopropanoic acids have shown promise in various therapeutic areas.
4.2. Chiral Synthesis
The presence of a chiral center at the C3 position makes this compound particularly useful for the stereoselective synthesis of enantiomerically pure drugs.[2] Enantiomeric purity is often a critical factor for drug efficacy and safety.
4.3. Development of Novel Therapeutics
Research into structurally related compounds provides insights into the potential applications of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid derivatives:
-
Anticancer Agents: Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing novel anticancer candidates.[3] Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potential as anticancer agents with antioxidant properties.[4][5]
-
Antimicrobial Agents: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is also being explored for the development of new antimicrobial agents to target multidrug-resistant bacterial and fungal pathogens.[6]
The following diagram illustrates the role of this compound as a building block in a drug discovery workflow:
Caption: Role as a building block in a typical drug discovery process.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
For related compounds like 3-Amino-3-(4-fluorophenyl)propanoic acid, GHS hazard statements include warnings for skin and eye irritation, and potential respiratory irritation.[7] Similar precautions should be taken with the title compound.
Conclusion
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a strategically important chemical intermediate for the pharmaceutical and life sciences industries. Its unique structural features provide a versatile platform for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the derivatives of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. (2026-01-05). NINGBO INNO PHARMCHEM CO.,LTD.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.MDPI.
- 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.Blazechem.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024-02-17). PubMed Central.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024-06-30). PMC - NIH.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024-06-30). MDPI.
- 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885.PubChem.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, a β-amino acid scaffold of significant interest in medicinal chemistry. We delve into its synthesis, explore the landscape of its analogs, and critically analyze its potential as a modulator of key biological targets, including Tumor Necrosis Factor-alpha (TNF-α), Phosphodiesterase 4 (PDE4), and γ-aminobutyric acid (GABA) transporters. This document serves as a resource for researchers engaged in the design and development of novel therapeutics based on the β-aryl-β-amino acid framework.
Introduction: The Significance of β-Aryl-β-Amino Acids
β-amino acids represent a pivotal class of unnatural amino acids that have garnered substantial attention in drug discovery. Their incorporation into peptide sequences can confer enhanced proteolytic stability, a critical attribute for improving the pharmacokinetic profiles of peptide-based drugs. Beyond their role as building blocks for peptidomimetics, small-molecule β-amino acid derivatives have emerged as pharmacologically active agents in their own right, with demonstrated potential as anticancer, antimicrobial, and antifungal compounds.[1]
The β-aryl-β-amino acid scaffold, in particular, offers a versatile platform for therapeutic intervention. The aryl moiety provides a handle for a wide range of chemical modifications, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets. 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, with its electron-rich, sulfur-containing phenyl ring, presents a unique chemical entity within this class of compounds, with the potential for distinct pharmacological activities.
Synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid
The primary and most direct route for the synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is the Rhodionov reaction. This one-pot, three-component condensation reaction provides an efficient means of preparing β-amino acids from an aldehyde, malonic acid, and ammonia (typically from ammonium acetate).
Experimental Protocol: Rhodionov Synthesis
This protocol outlines the synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid from 4-(methylsulfanyl)benzaldehyde.
Materials:
-
4-(methylsulfanyl)benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
A mixture of 4-(methylsulfanyl)benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in ethanol is heated at reflux for 4-6 hours.
-
The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.
-
The aqueous layer is then acidified to a pH of approximately 3-4 with hydrochloric acid, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).
Causality Behind Experimental Choices:
-
Reflux Conditions: The application of heat is necessary to drive the condensation reaction and the subsequent decarboxylation.
-
Ammonium Acetate: This serves as the source of ammonia for the formation of the amino group.
-
Acid-Base Workup: The washing and extraction steps are crucial for removing impurities and isolating the zwitterionic amino acid product.
Biological Activity and Therapeutic Potential
While direct, quantitative biological data for 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is not extensively available in the public domain, the activities of its close analogs provide compelling evidence for its therapeutic potential in several key areas.
Inhibition of TNF-α and PDE4: An Anti-Inflammatory Axis
Analogs of 3-amino-3-arylpropanoic acids have shown significant promise as anti-inflammatory agents through the dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Phosphodiesterase 4 (PDE4). Specifically, N-Phthaloyl 3-amino-3-arylpropionic acid derivatives, which can be synthesized from the parent amino acid, have been identified as potent inhibitors of both targets.[2][3]
Mechanism of Action:
-
TNF-α Inhibition: TNF-α is a pro-inflammatory cytokine implicated in a range of inflammatory diseases. Inhibition of its production can lead to a significant reduction in the inflammatory cascade.
-
PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a dampening of the inflammatory response.
The 4-(methylsulfanyl)phenyl group of the core molecule is of particular interest in this context. The sulfur atom can engage in specific interactions with amino acid residues in the active sites of these target proteins, potentially enhancing binding affinity and inhibitory potency.
Modulation of GABAergic Neurotransmission
β-amino acids are recognized as valuable scaffolds for the development of inhibitors of γ-aminobutyric acid (GABA) uptake. GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its synaptic concentration by blocking its reuptake can have therapeutic benefits in conditions such as epilepsy and anxiety.
The structural similarity of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid to GABA makes it a candidate for interaction with GABA transporters (GATs). The lipophilic aryl substituent is a common feature in many known GAT inhibitors, suggesting that the 4-(methylsulfanyl)phenyl group could contribute to favorable binding at the transporter.
Rhodanine Derivatives: Expanding the Pharmacological Profile
β-amino acids can serve as precursors for the synthesis of rhodanines, a class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of a β-amino acid with carbon disulfide in the presence of a base can yield N-substituted rhodanine derivatives.
Rhodanine-based compounds have been investigated as inhibitors of a variety of enzymes, including:
-
Carbonic Anhydrase: Involved in pH regulation and implicated in glaucoma and certain types of cancer.
-
Acetylcholinesterase: A key target in the treatment of Alzheimer's disease.
The synthesis of rhodanine derivatives from 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid opens up additional avenues for drug discovery, leveraging the unique properties of the methylsulfanylphenyl moiety to potentially achieve novel inhibitor profiles.
Structure-Activity Relationships (SAR)
While a detailed SAR study specifically for 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is not yet available, general principles from related β-aryl-β-amino acid series can be extrapolated:
-
Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Electron-donating groups, such as the methylsulfanyl group, can influence the electronic properties of the aromatic ring and its interactions with the target protein.
-
Stereochemistry: The stereochemistry at the β-carbon is often crucial for biological activity. Enantiomerically pure forms of the amino acid are likely to exhibit significantly different potencies and selectivities.
-
N-Substitution: Derivatization of the amino group, as seen in the N-phthaloyl analogs, can dramatically alter the pharmacological profile, transforming the molecule into a potent inhibitor of specific targets.
Visualization of Key Concepts
Synthetic Pathway
Caption: Rhodionov reaction for the synthesis of the core molecule.
Potential Therapeutic Applications
Caption: Potential therapeutic pathways for the core molecule and its derivatives.
Future Directions and Conclusion
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid stands as a promising, yet underexplored, scaffold in medicinal chemistry. The existing evidence from its analogs strongly suggests its potential as a modulator of key targets in inflammation and neurotransmission. Future research should focus on:
-
Quantitative Biological Evaluation: A thorough in vitro screening of the core molecule against a panel of targets, including TNF-α, PDE4, and GABA transporters, is essential to quantify its activity and selectivity.
-
Stereoselective Synthesis: The development of efficient methods for the asymmetric synthesis of the (R)- and (S)-enantiomers will be crucial for elucidating the stereochemical requirements for biological activity.
-
Analog Synthesis and SAR Studies: A systematic exploration of analogs with modifications to the aryl substituent and the amino group will provide a deeper understanding of the structure-activity relationships and guide the design of more potent and selective compounds.
References
-
Müller, G. W., et al. (1998). N-Phthaloyl 3-amino-3-arylpropionic acid analogs of thalidomide that are potent inhibitors of tumor necrosis factor-alpha are reported. These compounds were found to be potent inhibitors of phosphodiesterase 4. Bioorganic & Medicinal Chemistry Letters, 8(19), 2669-2674. [Link]
-
Müller, G. W. (2008). Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 51(22), 7145-7157. [Link]
-
Corral, L. G., et al. (1999). Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug. Annals of the Rheumatic Diseases, 58(Suppl 1), i107-i113. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). β-Amino Acids. Wiley-VCH. [Link]
-
Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209. [Link]
-
Farmacia Journal. (2020). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 68(3), 453-460. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid
This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the non-proteinogenic amino acid, 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. As a crucial tool in drug discovery and chemical synthesis, the unambiguous structural confirmation of such molecules is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for the logical interpretation of spectroscopic results based on first principles and established methodologies.
Introduction: The Importance of Structural Verification
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a β-amino acid derivative. The presence of a chiral center, an aromatic ring, and functional groups such as an amine, a carboxylic acid, and a thioether makes its structural elucidation a non-trivial task that requires a multi-technique approach. Accurate characterization is the bedrock of all subsequent research, from understanding its biological activity to its inclusion in larger molecular scaffolds. This guide will detail the expected NMR and MS data and provide the scientific rationale for their interpretation.
Molecular Structure
The structural features of the molecule are key to understanding its spectroscopic signature. The molecule contains a stereocenter at the C3 position, an electron-rich para-substituted benzene ring, a flexible propanoic acid backbone, and a methylsulfanyl group.
Figure 1: Chemical Structure of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound with both exchangeable protons (from -NH₂ and -COOH) and distinct aliphatic and aromatic regions, the choice of solvent is critical.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality NMR data for this analyte.
Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the zwitterionic amino acid, and its high boiling point allows for stable temperature experiments. Crucially, it slows down the exchange rate of the -NH₂ and -COOH protons, often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid and dissolve it in 0.6 mL of DMSO-d₆.
-
Solvent Purity: Use a high-purity grade of DMSO-d₆ (≥99.9 atom % D) to minimize the residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at δ ~39.52 ppm.
Predicted ¹H NMR Spectral Data & Interpretation
The predicted ¹H NMR spectrum is based on established chemical shift principles and substituent effects. The para-substitution pattern of the aromatic ring simplifies the aromatic region into two distinct doublets.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~7.30 | Doublet (d) | ~8.4 | 2H | Ar-H (ortho to CH) | Aromatic protons deshielded by proximity to the electron-withdrawing amino-acid side chain. |
| ~7.22 | Doublet (d) | ~8.4 | 2H | Ar-H (ortho to SMe) | Aromatic protons shielded slightly relative to their counterparts by the electron-donating SMe group. |
| ~4.25 | Triplet (t) | ~7.6 | 1H | CH-NH₂ (C3-H) | Benzylic proton, deshielded by the adjacent nitrogen and aromatic ring. Coupled to the two C2 protons. |
| ~2.65 | Doublet (d) | ~7.6 | 2H | CH₂-COOH (C2-H₂) | Methylene protons adjacent to the carbonyl group. They appear as a doublet due to coupling with the single C3 proton. |
| ~2.45 | Singlet (s) | - | 3H | S-CH₃ | Methyl protons attached to the sulfur atom. Appears as a sharp singlet in a characteristic region. |
| >10.0 | Broad Singlet | - | 1H | COOH | Carboxylic acid proton, highly deshielded and often broad due to exchange. |
| ~2.5-3.5 | Broad Singlet | - | 2H | NH₂ | Amine protons, chemical shift and broadening are highly dependent on concentration and water content. |
Interpretation Workflow:
The interpretation follows a logical sequence, starting from the most distinct signals.
Figure 2: Logical workflow for the interpretation of the ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.0 | C=O | Carbonyl carbon of the carboxylic acid, highly deshielded. |
| ~142.0 | Ar-C (ipso to side-chain) | Quaternary aromatic carbon attached to the amino acid moiety. |
| ~138.0 | Ar-C (ipso to SMe) | Quaternary aromatic carbon attached to the methylsulfanyl group. |
| ~128.5 | Ar-CH (ortho to SMe) | Aromatic carbons ortho to the SMe group. |
| ~127.0 | Ar-CH (ortho to side-chain) | Aromatic carbons ortho to the amino acid moiety. |
| ~52.0 | CH-NH₂ (C3) | Benzylic carbon, deshielded by the attached nitrogen. |
| ~42.0 | CH₂-COOH (C2) | Aliphatic carbon adjacent to the carbonyl group. |
| ~14.5 | S-CH₃ | Methyl carbon attached to sulfur, appearing in the typical upfield region. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule.
Experimental Protocol: ESI-MS Analysis
Rationale for Technique Selection: ESI is a soft ionization technique that is perfectly suited for analyzing polar molecules like amino acids. By operating in the positive ion mode (ESI+), the basic amino group is readily protonated, leading to the formation of a stable [M+H]⁺ ion.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte is protonated.
-
Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap) via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).
-
ESI Source Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a fine spray.
-
Drying Gas (N₂): Set to a temperature (~250-300 °C) and flow rate sufficient to desolvate the ions.
-
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) with an inert gas (e.g., argon). Acquire the product ion spectrum to observe fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Analysis
The exact mass of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (C₁₀H₁₃NO₂S) is 211.0667.
Table 3: Predicted High-Resolution MS Data (ESI+)
| m/z (Predicted) | Ion Formula | Assignment |
| 212.0745 | [C₁₀H₁₄NO₂S]⁺ | [M+H]⁺ (Protonated Molecular Ion) |
| 195.0478 | [C₁₀H₁₁OS]⁺ | [M+H - NH₃]⁺ |
| 167.0525 | [C₉H₁₁S]⁺ | [M+H - COOH - H]⁺ or [M+H - H₂O - CO]⁺ |
| 152.0290 | [C₈H₁₀S]⁺ | [C₉H₁₁S]⁺ - CH₃ |
Proposed Fragmentation Pathway:
The fragmentation of the [M+H]⁺ ion is driven by the loss of small, stable neutral molecules and the formation of stable carbocations.
An In-depth Technical Guide on the Solubility and Stability of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a β-amino acid derivative with potential applications in pharmaceutical development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its advancement as a therapeutic candidate. This technical guide provides a detailed exploration of these critical attributes. It outlines the predicted physicochemical characteristics that govern the compound's behavior in various environments and offers a systematic approach to its experimental characterization. The guide details robust protocols for determining solubility and for conducting forced degradation studies to elucidate potential stability liabilities. Furthermore, it discusses strategic approaches to enhance the solubility and stability of this molecule, thereby providing a solid foundation for formulation development and analytical method validation.
Introduction: The Significance of Physicochemical Characterization
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its intrinsic properties. Among these, solubility and stability are paramount as they directly influence a drug's bioavailability, manufacturability, and shelf-life. 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, a molecule possessing both amino and carboxylic acid functional groups, presents a unique set of characteristics dictated by the interplay of these polar groups with the lipophilic 4-(methylsulfanyl)phenyl moiety. This guide serves as a comprehensive resource for scientists and researchers, offering both theoretical insights and practical methodologies for the robust characterization of this compound.
Predicted Physicochemical Properties
While specific experimental data for 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is not extensively available in the public domain, its structure allows for the prediction of key physicochemical parameters that are crucial for anticipating its behavior.
Ionization, pKa, and pH-Solubility Profile
As an amphoteric molecule, 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid can exist as a cation, anion, or a zwitterion depending on the pH of the surrounding medium. This ionization behavior is a critical determinant of its aqueous solubility.
-
Acidic pKa (Carboxylic Acid): Expected to be in the range of 3-5.
-
Basic pKa (Amine): Expected to be in the range of 9-10.
The pH-solubility profile is anticipated to be "U-shaped," with minimum solubility at the isoelectric point (pI) and higher solubility in acidic and basic conditions where the molecule carries a net positive or negative charge, respectively.
Lipophilicity: LogP and LogD
The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (LogP), is a key factor in its ability to permeate biological membranes.
-
Predicted LogP: The presence of the methylsulfanylphenyl group suggests a moderate level of lipophilicity.
-
LogD (Distribution Coefficient): This parameter, which considers all ionic species at a given pH, will be highly pH-dependent. At physiological pH (~7.4), the zwitterionic form will likely predominate, influencing the overall distribution behavior.
Table 1: Predicted Physicochemical Properties of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
| Parameter | Predicted Value/Behavior | Rationale and Implication for Drug Development |
| Chemical Formula | C10H13NO2S | Confirmed by available chemical data. |
| Molecular Weight | 211.28 g/mol | Essential for all concentration and molarity calculations. |
| CAS Number | 412925-13-4 | Unique identifier for the compound.[1] |
| Aqueous Solubility | pH-dependent | Low at pI, higher at acidic and basic pH. Critical for formulation of oral and injectable dosage forms. |
| pKa (acidic) | ~3-5 | Governs ionization state and solubility in the acidic environment of the stomach. |
| pKa (basic) | ~9-10 | Influences ionization and solubility in the intestinal tract. |
| LogP | Moderately Lipophilic | Suggests potential for good membrane permeability, a prerequisite for oral absorption. |
| LogD at pH 7.4 | Lower than LogP | The presence of charged species at physiological pH will reduce the overall lipophilicity. |
Experimental Protocols for Solubility and Stability Assessment
The following sections provide detailed, step-by-step methodologies for the experimental determination of solubility and stability.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
Protocol 3.1.1: Shake-Flask Solubility Assay
-
Preparation of Media: Prepare a series of aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0) to mimic physiological conditions. Also, prepare common organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO).
-
Sample Preparation: Add an excess amount of solid 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid to vials containing each of the prepared media.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute as necessary. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
Protocol 3.2.1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solution at 80°C for 48 hours.
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At designated time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. The use of mass spectrometry (MS) is crucial for the tentative identification of degradants.
Expertise & Experience: The methylsulfanyl group is susceptible to oxidation. Therefore, particular attention should be paid to the oxidative stress condition, as the formation of sulfoxide and sulfone derivatives is a likely degradation pathway. The propanoic acid side chain could also be a site of degradation, potentially through processes similar to β-oxidation.[2]
Caption: Logical Flow of a Forced Degradation Study.
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid in solubility and stability samples.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common and reliable technique for this purpose.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound from any impurities or degradants.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the phenyl ring (likely in the range of 220-280 nm).
-
Quantification: A colorimetric spectrophotometric method using ninhydrin as a chromogenic agent could also be developed for the quantitative determination of the amino acid in bulk and pharmaceutical preparations.[3]
Strategies for Enhancing Solubility and Stability
Should the intrinsic solubility or stability of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid be suboptimal for a desired formulation, several strategies can be employed.
Salt Formation
The presence of both an acidic and a basic center makes this compound an excellent candidate for salt formation.
-
Acid Addition Salts: Reaction with pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid) can form salts with the amino group, which are typically more water-soluble than the free base.
-
Base Addition Salts: Reaction with pharmaceutically acceptable bases (e.g., NaOH, KOH, calcium hydroxide) can form salts with the carboxylic acid group, which also tend to have higher aqueous solubility.
Use of Co-solvents and Excipients
-
Co-solvents: The solubility in aqueous media can often be increased by the addition of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).
-
Surfactants: The use of surfactants can enhance solubility through micellar solubilization.
-
Cyclodextrins: These can form inclusion complexes with the lipophilic portion of the molecule, thereby increasing its aqueous solubility.
Conclusion
A comprehensive understanding of the solubility and stability of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a critical prerequisite for its successful development as a pharmaceutical agent. This technical guide has provided a framework for a systematic and scientifically sound approach to the characterization of these essential properties. By implementing the outlined experimental protocols and considering the proposed strategies for enhancement, researchers and formulation scientists can effectively navigate the challenges of preclinical and formulation development, ultimately facilitating the translation of this promising molecule into a safe and effective therapeutic.
References
- Emerson, E. J., et al. (1999). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 65(11), 4815-4820.
- Siddiqui, F. A., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry, 72, 123-130.
Sources
- 1. 3-AMINO-3-(4-METHYLSULFANYL-PHENYL)-PROPIONIC ACID CAS#: 412925-13-4 [amp.chemicalbook.com]
- 2. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]
Enantioselective Synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid: A Technical Guide
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, and they often serve as key chiral synthons for a variety of pharmacologically active molecules. 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, in particular, presents a valuable scaffold due to the presence of the metabolically versatile methylsulfanyl group, which can be a key interaction point with biological targets or a site for further chemical modification. The primary challenge in its synthesis lies in the stereoselective construction of the chiral center at the C3 position. This guide provides an in-depth exploration of robust and efficient methodologies for the enantioselective synthesis of this target molecule, with a focus on practical application for researchers in the pharmaceutical and chemical sciences.
Two principal strategies will be discussed in detail: a catalytic asymmetric approach centered around the organocatalytic Michael addition to a prochiral nitroalkene, and a biocatalytic method involving the enzymatic kinetic resolution of a racemic precursor.
Part 1: Asymmetric Synthesis via Organocatalytic Michael Addition
The most convergent and elegant strategy for the enantioselective synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid involves the asymmetric conjugate addition of a nucleophile to a substituted nitrostyrene, followed by functional group transformations. This approach establishes the crucial stereocenter early in the synthetic sequence.
Logical Workflow for Asymmetric Synthesis
The overall synthetic plan is depicted below. It commences with the synthesis of the key electrophile, 4-(methylsulfanyl)-β-nitrostyrene, followed by the stereodetermining organocatalytic Michael addition. Subsequent reduction of the nitro group and hydrolysis of the ester furnishes the final product.
Caption: Workflow for the asymmetric synthesis of the target β-amino acid.
Step 1: Synthesis of 4-(Methylsulfanyl)-β-nitrostyrene
The synthesis of β-nitrostyrenes is a well-established process, typically achieved through a Henry-Knoevenagel condensation between an aromatic aldehyde and nitromethane.[1][2]
Experimental Protocol:
-
To a stirred solution of 4-(methylsulfanyl)benzaldehyde (1 equivalent) and nitromethane (1.5 equivalents) in glacial acetic acid (approximately 2-3 mL per gram of aldehyde), add ammonium acetate (0.5 equivalents) as a catalyst.
-
Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The desired 4-(methylsulfanyl)-β-nitrostyrene will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Organocatalytic Asymmetric Michael Addition
This is the critical stereochemistry-defining step. The use of chiral organocatalysts, such as bifunctional thioureas or squaramides derived from cinchona alkaloids, has proven highly effective in promoting the enantioselective addition of nucleophiles to nitroalkenes.[3][4][5][6] In this guide, we will focus on the addition of dimethyl malonate.
Causality Behind Experimental Choices:
-
Catalyst: A bifunctional thiourea or squaramide catalyst is chosen for its ability to simultaneously activate the nitroalkene electrophile through hydrogen bonding with the nitro group and the malonate nucleophile through its basic amine moiety. This dual activation within a chiral scaffold leads to high enantioselectivity.
-
Nucleophile: Dimethyl malonate is an excellent soft nucleophile for this reaction. The resulting adduct contains two ester groups, one of which can be removed in a subsequent decarboxylation step.
-
Solvent: The choice of solvent can significantly impact both the reaction rate and enantioselectivity. Toluene is a common choice, offering a good balance of solubility and non-polarity.
Experimental Protocol:
-
In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral thiourea or squaramide catalyst (e.g., a derivative of quinine or quinidine, 5-10 mol%) in toluene (approximately 0.5 M concentration with respect to the nitroalkene).
-
Add 4-(methylsulfanyl)-β-nitrostyrene (1 equivalent).
-
Add dimethyl malonate (1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature (often ambient temperature, but optimization may be required) for 24-72 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to afford the chiral γ-nitro diester adduct.
Step 3: Reduction of the Nitro Group and Decarboxylation
The transformation of the nitro group to a primary amine is a key step. Various methods can be employed, with catalytic hydrogenation being a clean and efficient option. The decarboxylation of the malonate adduct can often be achieved in the same or a subsequent step.
Experimental Protocol:
-
Dissolve the purified γ-nitro diester (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst, for example, Raney nickel or palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting β-amino diester can then be hydrolyzed and decarboxylated by heating with aqueous acid (e.g., 6M HCl) to yield the hydrochloride salt of the target β-amino acid.
Step 4: Ester Hydrolysis
If the nitro reduction and decarboxylation do not lead directly to the free acid, a final hydrolysis step is required.
Experimental Protocol:
-
Dissolve the β-amino ester in a mixture of an alcohol (e.g., methanol) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to a pH of approximately 7 with a mild acid (e.g., 1M HCl).
-
The product can then be isolated by extraction or crystallization. It's important to note that β-amino acids can be prone to side reactions during hydrolysis, so careful control of conditions is necessary.[7]
Quantitative Data Summary (Representative)
| Step | Reactants | Product | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-(Methylsulfanyl)benzaldehyde, Nitromethane | 4-(Methylsulfanyl)-β-nitrostyrene | Ammonium Acetate | >90 | N/A |
| 2 | 4-(Methylsulfanyl)-β-nitrostyrene, Dimethyl Malonate | Chiral γ-Nitro Diester | Chiral Thiourea | 85-95 | 90-99 |
| 3 & 4 | Chiral γ-Nitro Diester | Target β-Amino Acid | Raney Ni/H₂, then HCl | 70-85 | >99 (after potential recrystallization) |
Part 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution
An alternative and powerful approach to obtaining enantiomerically pure compounds is through enzymatic kinetic resolution of a racemic mixture. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for their ability to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[8][9][10][11][12]
Logical Workflow for Enzymatic Resolution
This strategy begins with the synthesis of the racemic β-amino ester, which is then subjected to enzymatic resolution.
Caption: Workflow for the synthesis via enzymatic kinetic resolution.
Step 1: Synthesis of Racemic 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid and its Ester
The racemic β-amino acid can be synthesized via a one-pot reaction from 4-(methylsulfanyl)benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol. The resulting racemic acid is then esterified (e.g., with methanol and a catalytic amount of acid) to produce the substrate for the enzymatic resolution.
Step 2: Enzymatic Kinetic Resolution of the Racemic β-Amino Ester
Causality Behind Experimental Choices:
-
Enzyme: Candida antarctica lipase B (often immobilized, e.g., as Novozym 435) is a robust and highly enantioselective enzyme for the resolution of a wide range of chiral alcohols and amines.
-
Acyl Donor: An acyl donor such as ethyl acetate or isopropyl acetate is used to selectively acylate one of the enantiomers of the β-amino ester. The choice of acyl donor can influence the reaction rate and selectivity.
-
Solvent: A non-polar organic solvent like hexane or toluene is typically used to maintain the enzyme's activity.
Experimental Protocol:
-
To a solution of the racemic methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate (1 equivalent) in an appropriate organic solvent (e.g., toluene), add the acyl donor (e.g., ethyl acetate, 2-3 equivalents).
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.
-
Once the desired conversion is reached, filter off the enzyme (which can often be reused).
-
The mixture of the acylated product and the unreacted starting material can be separated by column chromatography.
Step 3: Hydrolysis to the Enantiopure β-Amino Acid
The separated enantiomers from the resolution step are then hydrolyzed to the final product. The acylated enantiomer will require hydrolysis of both the ester and the newly formed amide, while the unreacted enantiomer only requires ester hydrolysis.
Quantitative Data Summary (Representative)
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-(Methylsulfanyl)benzaldehyde, Malonic Acid, etc. | Racemic β-Amino Ester | ~70-80 (over 2 steps) | N/A |
| 2 | Racemic β-Amino Ester | (R)-Acylated Ester and (S)-Ureacted Ester | ~45 (for each) | >98 (for both) |
| 3 | Separated Enantiomers | (R)- or (S)-β-Amino Acid | >90 | >98 |
Conclusion and Outlook
Both the asymmetric organocatalytic and the enzymatic resolution pathways offer viable and efficient routes to enantiomerically pure 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. The choice between these methods will depend on factors such as the availability of specific catalysts and enzymes, scalability requirements, and the desired enantiomer. The organocatalytic approach is often more atom-economical and can be tuned to produce either enantiomer by selecting the appropriate catalyst antipode. The enzymatic method, while limited to a theoretical maximum yield of 50% for one enantiomer in a simple kinetic resolution, benefits from the high selectivity and mild reaction conditions characteristic of biocatalysis. Further developments in dynamic kinetic resolution could potentially overcome this yield limitation. Both methodologies represent the state-of-the-art in asymmetric synthesis and provide reliable protocols for accessing this valuable chiral building block for drug discovery and development.
References
- Google Patents. (n.d.). Synthesis method of p-hydroxy-beta-nitrostyrene.
-
RSC Publishing. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Michael addition of methyl malonate to nitrostyrenes catalysed by... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Resolution of β-amino esters by Candida antarctica lipase A and B. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
-
Wiley Online Library. (2008). Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. Helvetica Chimica Acta. Retrieved from [Link]
-
PubMed. (n.d.). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-nitrostyrene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution. Retrieved from [Link]
-
MDPI. (n.d.). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Retrieved from [Link]
-
Sciencemadness.org. (2024). Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. Retrieved from [Link]
-
National Institutes of Health. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (n.d.). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. Retrieved from [Link]
-
VCU Scholars Compass. (n.d.). unraveling the reactivity of nitrate ester explosives: insights from femtosecond time-resolved mass spectrometry and computational chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. New Journal of Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Retrieved from [Link]
Sources
- 1. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
I. Introduction: Unveiling the Potential of a Novel Phenylpropanoic Acid Derivative
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a synthetic amino acid derivative with a structure that suggests potential biological activity. While this specific molecule is not extensively documented in cell culture literature, its core structure is shared by compounds with demonstrated anticancer and antimicrobial properties.[1][2][3] Notably, derivatives of 3-aminopropanoic acid have been investigated for their efficacy against various cancer cell lines and multidrug-resistant pathogens.[1][2]
For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promising results as anticancer candidates by targeting SIRT2 and EGFR.[1] Furthermore, other related phenylpropanoic acid derivatives have exhibited cytotoxic effects on human tumor cell lines.[4] These findings provide a strong rationale for the investigation of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid in cell-based assays to elucidate its biological function and therapeutic potential.
These application notes provide a comprehensive guide for researchers to initiate in vitro studies with this compound. The protocols outlined below are designed as a foundational framework, starting with essential preliminary assays to determine optimal working concentrations and progressing to more specific functional assays based on hypothesized mechanisms of action.
II. Compound Properties and Handling
A thorough understanding of the physicochemical properties of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is paramount for reliable and reproducible experimental outcomes.
A. Solubility and Stock Solution Preparation
The solubility of amino acid derivatives in aqueous cell culture media can be limited, potentially affecting their bioavailability in vitro.[5][6] It is recommended to first assess the solubility of the compound in common laboratory solvents.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Storage Conditions | Notes |
| Dimethyl sulfoxide (DMSO) | 10-50 mM | -20°C or -80°C, desiccated, protected from light | DMSO is a common solvent for organic compounds in cell culture.[1] Ensure the final DMSO concentration in culture medium is ≤ 0.5% to avoid solvent-induced cytotoxicity. |
| Phosphate-Buffered Saline (PBS) | To be determined | 4°C for short-term, -20°C for long-term | Solubility in PBS may be limited. Sonication may aid dissolution.[7] Prepare fresh or use within a week if stored at 4°C. |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh a precise amount of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
B. Stability in Culture Media
The stability of the compound in complete cell culture medium at 37°C should be determined, especially for long-term experiments. This can be assessed by incubating the compound in media for various durations and then analyzing its concentration and integrity using methods like HPLC.
III. Preliminary Assays: Determining the Cytotoxic Profile
Before investigating the specific biological effects of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, it is crucial to establish its cytotoxic concentration range in the cell line(s) of interest. This will inform the selection of appropriate concentrations for subsequent functional assays.
A. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid in complete cell culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 1000 µM).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
dot
Caption: Logic diagram for investigating cell cycle arrest.
2. Apoptosis Assay
Another key mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. This can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry.
B. Antimicrobial Potential
Given that some propanoic acid derivatives show antimicrobial activity, it would be prudent to screen 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid against a panel of clinically relevant bacteria and fungi. [2][8][9] Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Inoculum: Grow the microbial strain of interest to the mid-logarithmic phase in an appropriate broth medium.
-
Compound Dilution: Prepare a serial dilution of the compound in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Conclusion and Future Directions
The protocols detailed in these application notes provide a robust starting point for the in vitro characterization of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. The initial focus should be on establishing a reliable cytotoxicity profile, which will then guide the design of more specific functional assays. Based on the existing literature for related compounds, investigations into its potential anticancer and antimicrobial activities are logical next steps. Further studies could explore its effects on specific signaling pathways, its potential for synergistic effects with known drugs, and its efficacy in more complex in vitro models such as 3D cell cultures.
VI. References
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
-
Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. PubMed. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]
-
Method for resolving 3-amino-3-phenylpropanol. Google Patents. Available at:
-
CID 158720422 | C18H22N2O4. PubChem. Available at: [Link]
-
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]
-
(3R)-3-amino-3-phenylpropanoic acid | C9H11NO2. PubChem. Available at: [Link]
-
(PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available at: [Link]
-
(PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]
-
Effects of thiol-reagents on [3H]alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding to rat telencephalic membranes. PubMed. Available at: [Link]
-
3-(Methylthio)propanoic acid | C4H8O2S. PubChem. Available at: [Link]
-
Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. PubMed Central. Available at: [Link]
-
Cell culture media. Google Patents. Available at:
-
3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2. PubChem. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. Available at: [Link]
-
In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. PubMed Central. Available at: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. Available at: [Link]
-
4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. PubMed Central. Available at: [Link]
-
Cell culture medium for enhanced cell growth, culture longevity, and product expression. Google Patents. Available at:
-
Reagents and supplements. Cytiva. Available at: [Link]
-
In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104812891A - Cell culture media - Google Patents [patents.google.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid as a Molecular Probe for L-Type Amino Acid Transporter 1 (LAT1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid as a molecular probe for studying the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a critical transporter of large neutral amino acids and is overexpressed in numerous cancers, making it a prime target for therapeutic intervention and diagnostic imaging.[1][2][3] This guide will delve into the rationale behind using this specific molecule, its synthesis, its mechanism of action as a LAT1 inhibitor, and detailed protocols for its application in cancer research. We will explore its use in characterizing LAT1 activity and dissecting the downstream mTORC1 signaling pathway.
Introduction: The Significance of LAT1 in Cancer and the Role of a Molecular Probe
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and growth.[3] One key adaptation is the upregulation of nutrient transporters, among which the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) has emerged as a crucial player.[1][3] LAT1 facilitates the sodium-independent transport of large neutral amino acids, including essential amino acids like leucine, across the cell membrane.[1] The influx of these amino acids is not only vital for protein synthesis but also for activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][2]
Given its overexpression in a wide array of human cancers and its limited expression in normal tissues, LAT1 presents an attractive target for cancer therapy and diagnosis.[1][3] Molecular probes that can specifically interact with LAT1 are invaluable tools for researchers. They allow for the quantification of LAT1 activity, the screening of potential therapeutic inhibitors, and the elucidation of the downstream consequences of LAT1 blockade.
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a non-proteinogenic β-amino acid designed as a specific molecular probe for LAT1. Its structure, featuring a phenyl ring with a methylsulfanyl group, is hypothesized to confer specific binding properties to the LAT1 transporter. The core 3-amino-3-phenylpropanoic acid scaffold is a known pharmacophore for LAT1 interaction. This document will serve as a detailed guide for utilizing this compound in a research setting.
Physicochemical Properties and Synthesis
A thorough understanding of the probe's properties is essential for its effective application.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂S | PubChem |
| Molecular Weight | 211.28 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO and aqueous buffers at physiological pH | Inferred |
Note: Some properties are inferred based on similar chemical structures.
Rationale for the 4-(methylsulfanyl)phenyl Moiety
The inclusion of the methylsulfanyl (-SCH₃) group at the para position of the phenyl ring is a deliberate design choice. This group can influence the molecule's lipophilicity and electronic properties, potentially enhancing its binding affinity and selectivity for the LAT1 transporter. Structure-activity relationship (SAR) studies of LAT1 inhibitors have shown that modifications to the phenyl ring can significantly impact potency and selectivity.[1][2]
Synthesis Protocol: A Modified Rodionov Reaction
The synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid can be achieved through a one-pot, three-component Rodionov reaction.[4][5][6] This method is advantageous due to its operational simplicity and the ready availability of starting materials.
Workflow for the Synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid:
A schematic of the one-pot synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(methylsulfanyl)benzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.2 equivalents) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Mechanism of Action: Competitive Inhibition of LAT1
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is designed to act as a competitive inhibitor of the LAT1 transporter. This means it binds to the same substrate-binding site on LAT1 as its natural amino acid substrates but is not transported into the cell. This blockage prevents the uptake of essential amino acids, leading to a cascade of downstream effects.
The LAT1-mTORC1 Signaling Pathway
The inhibition of LAT1 by the molecular probe directly impacts the mTORC1 signaling pathway. Leucine, a key substrate of LAT1, is a potent activator of mTORC1. By blocking leucine uptake, the probe leads to the inactivation of mTORC1.
Diagram of the LAT1-mTORC1 Signaling Pathway and its Inhibition:
Inhibition of LAT1 by the probe blocks leucine uptake, leading to mTORC1 inactivation.
Experimental Protocols
The following protocols provide detailed procedures for using 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid to study LAT1 function.
Protocol 1: Cellular Uptake Assay for LAT1 Inhibition
This assay measures the ability of the molecular probe to inhibit the uptake of a radiolabeled LAT1 substrate, such as [¹⁴C]-L-leucine, in cancer cells.[7]
Materials:
-
Cancer cell line with high LAT1 expression (e.g., HT-29, A549)
-
Cell culture medium and supplements
-
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
-
[¹⁴C]-L-leucine
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Multi-well cell culture plates (24- or 48-well)
Workflow for the Cellular Uptake Assay:
A step-by-step workflow for assessing LAT1 inhibition.
Step-by-Step Protocol:
-
Cell Seeding: Seed the chosen cancer cells into a multi-well plate at an appropriate density and culture until they reach approximately 90% confluency.
-
Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubation: Add HBSS containing various concentrations of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (or a vehicle control, e.g., DMSO) to the wells. Incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add [¹⁴C]-L-leucine to each well to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of uptake for the specific cell line.
-
Terminate Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS to stop the uptake.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the percentage of inhibition against the log concentration of the probe to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol is used to assess the effect of the molecular probe on the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[8][9]
Materials:
-
Cancer cells treated with 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with varying concentrations of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-S6K1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Interpretation and Expected Outcomes
-
Cellular Uptake Assay: A dose-dependent decrease in the uptake of [¹⁴C]-L-leucine in the presence of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is expected. This will allow for the calculation of an IC₅₀ value, which represents the concentration of the probe required to inhibit 50% of LAT1 activity.
-
Western Blot Analysis: Treatment with the molecular probe should lead to a dose-dependent decrease in the phosphorylation of S6K1 and 4E-BP1, indicating the successful inhibition of the mTORC1 signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in uptake assay | Incomplete washing | Increase the number and volume of washes with ice-cold HBSS. |
| Non-specific binding | Include a control with a known LAT1 inhibitor (e.g., JPH203) to determine the level of non-specific uptake. | |
| No inhibition observed | Probe inactivity | Verify the purity and integrity of the synthesized compound. |
| Low LAT1 expression in cells | Use a cell line known to have high LAT1 expression. Confirm expression by Western blot or qPCR. | |
| Weak or no signal in Western blot | Insufficient protein loading | Increase the amount of protein loaded onto the gel. |
| Antibody issues | Use fresh, validated antibodies at the recommended dilutions. |
Conclusion
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid serves as a valuable molecular probe for investigating the function and regulation of the LAT1 transporter. Its specific inhibition of LAT1 allows for the detailed study of amino acid transport in cancer cells and the subsequent impact on the mTORC1 signaling pathway. The protocols outlined in this guide provide a robust framework for researchers to utilize this compound effectively in their studies, contributing to a deeper understanding of cancer metabolism and aiding in the discovery of novel therapeutic strategies targeting LAT1.
References
- Rodionow, W. M., & Postovskaja, E. A. (1929). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 51(3), 841-845.
- Kim, J., & Guan, K. L. (2019). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology (Clifton, N.J.), 1890, 13–24.
- Fadnavis, N. W., Radhika, K. R., & Devi, A. V. (2006). Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase. Tetrahedron: Asymmetry, 17(2), 240-244.
- Shen, L., et al. (2022). Evaluation of Amino Acid Consumption in Cultured Bone Cells and Isolated Bone Shafts. Journal of Visualized Experiments, (185).
- Hayashi, K., & Anzai, N. (2017). Structure-activity relationship of a novel series of inhibitors for cancer type transporter L-type amino acid transporter 1 (LAT1). Journal of pharmacological sciences, 133(2), 85-90.
- Wempe, M. F., et al. (2019). Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. Medical Research Archives, 7(12).
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
- Chem-Impex. (n.d.). 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride.
- Chiorean, A. R., et al. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 64(5), 734-739.
- eCampusOntario. (2019). Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease.
- Wempe, M. F., et al. (2019). Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. Medical Research Archives, 7(12).
- Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit UP04 manual.
- Ostrovskii, D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(15), 4987.
- Drummond, M. J., et al. (2017). Muscle mTORC1 Signaling.
- Lebedev, A. V., et al. (2005). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 75(7), 1113-1124.
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
- Chem-Impex. (n.d.). 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride.
- Geier, E. G., et al. (2022).
- Cell Signaling Technology. (n.d.). mTOR Antibody.
- Lizcano, J. M., et al. (2012). Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57. Molecular and Cellular Biology, 32(1), 121-133.
- Wang, H., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes.
- Wiley-VCH. (n.d.). 3-(Benzamido)-3-phenylpropanoic acid.
- Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15.
- Huttunen, K. M., et al. (2016). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics, 13(5), 1543-1553.
Sources
- 1. Structure-activity relationship of a novel series of inhibitors for cancer type transporter L-type amino acid transporter 1 (LAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esmed.org [esmed.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
incorporation of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid into peptides
An Application Guide for the Successful Incorporation of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid into Synthetic Peptides
Abstract
The integration of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of the β-amino acid, 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the rationale behind critical methodological choices, from the synthesis of the requisite Fmoc-protected building block to optimized coupling strategies and final cleavage, ensuring researchers can confidently utilize this unique building block to advance their drug discovery programs.
Introduction: The Value of β-Amino Acids in Peptide Design
While natural peptides are potent biological modulators, their therapeutic application is often hindered by poor metabolic stability and limited conformational diversity. The incorporation of non-proteinogenic amino acids, such as β-amino acids, is a powerful strategy to overcome these limitations.[2][3] The additional carbon in the backbone of β-amino acids induces unique secondary structures and provides significant resistance to enzymatic degradation by proteases.[4]
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a particularly interesting building block. Its β-amino acid structure provides proteolytic resistance, while the 4-(methylsulfanyl)phenyl side chain offers a unique aromatic and thioether moiety. This functional group can be used for further chemical modification or to probe specific interactions within a biological target. This guide offers the necessary protocols to leverage these features through robust chemical synthesis.
Prerequisite: Synthesis of the Fmoc-Protected Building Block
Successful incorporation via SPPS first requires the synthesis of the N-terminally protected building block, Fmoc-3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid . The Fluorenylmethyloxycarbonyl (Fmoc) group is the preferred temporary protecting group for the α-amino function in modern SPPS due to its lability under mild basic conditions, which preserves acid-labile side-chain protecting groups.[5]
The following protocol outlines a standard procedure for the Fmoc-protection of the title amino acid.
Protocol 2.1: Synthesis of Fmoc-3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Materials:
-
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolve 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC for the consumption of the starting amino acid.
-
Once the reaction is complete, acidify the mixture to a pH of ~2 using 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid or oil.
-
Purify the crude product by flash chromatography or recrystallization (e.g., from DCM/hexanes) to obtain the pure Fmoc-protected amino acid.
-
Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry.
Caption: Reaction scheme for Fmoc protection.
Core Methodology: Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the efficient, stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support.[6][7] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[6] The Fmoc/tBu strategy is the most common approach and involves the repetitive cycle of deprotection and coupling.
Caption: The iterative cycle of Fmoc-based SPPS.
Protocol: Incorporating the β-Amino Acid into a Peptide Chain
The coupling of β-amino acids can be more challenging than their α-amino acid counterparts due to increased steric hindrance.[8] Therefore, the choice of coupling reagent is critical to ensure high coupling efficiency and prevent deletion sequences. Highly efficient aminium/uronium or phosphonium salt-based reagents are strongly recommended.
The Critical Choice of Coupling Reagent
Standard coupling reagents can be sluggish when coupling sterically hindered residues. Reagents that generate highly reactive OAt or 6-ClOBt esters, such as HATU or HCTU, are superior for these challenging couplings due to the lower pKa of their corresponding leaving groups (HOAt and 6-Cl-HOBt, respectively). COMU is another excellent choice, offering high reactivity comparable to HATU with improved safety and solubility profiles.[9]
| Coupling Reagent | Full Name | Activating Group | Relative Reactivity | Key Advantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | Standard | Widely used, cost-effective. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt | High | More reactive than HBTU, good for moderately hindered couplings. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | Very High | Excellent for sterically hindered amino acids due to anchimeric assistance. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure | Very High | Safer alternative to HOBt/HOAt-based reagents, excellent solubility.[9] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt | Standard | Phosphonium salt, less prone to certain side reactions. |
Step-by-Step SPPS Protocol
This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Rink Amide resin) and the previous amino acid has just been deprotected.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF. Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Coupling the Unnatural Amino Acid:
-
In a separate vial, prepare the activation solution:
-
Dissolve Fmoc-3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (8.0 eq.) to the solution.
-
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Note: Difficult couplings may benefit from extended reaction times or gentle heating (e.g., 40°C).
-
-
Monitoring the Reaction:
-
Take a small sample of resin beads, wash them thoroughly with DCM, and dry them.
-
Perform the Kaiser test. A negative result (beads remain yellow/colorless) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated (double coupling).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Post-Synthesis: Cleavage, Deprotection, and Purification
The final step is to cleave the peptide from the solid support and simultaneously remove any side-chain protecting groups.[10] The choice of cleavage cocktail is critical to prevent side reactions, particularly oxidation of the methylsulfanyl group.
Protocol 5.1: Cleavage and Work-up
Causality of the Cleavage Cocktail: The strong acid (TFA) cleaves the peptide from the acid-labile linker and removes most common protecting groups (e.g., Boc, tBu).[11] Scavengers are essential: water helps with deprotection, triisopropylsilane (TIS) scavenges carbocations, and thioanisole is particularly important here to protect the methylsulfanyl group from potential oxidation and sulfonation.
| Reagent | Volume % | Purpose |
| TFA | 92.5% | Cleavage agent, removes acid-labile protecting groups. |
| Water | 2.5% | Promotes removal of some protecting groups. |
| Thioanisole | 2.5% | Scavenger; protects sulfur-containing residues (Met, Cys, and here, our UAA). |
| Triisopropylsilane (TIS) | 2.5% | Carbocation scavenger, prevents re-attachment of protecting groups. |
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail as detailed in the table above.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Concentrate the filtrate to about 10% of its original volume using a stream of nitrogen or rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of ice-cold diethyl ether.
-
Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Confirm the mass of the final product using LC-MS.
Conclusion
The successful is readily achievable with careful consideration of the synthetic strategy. By utilizing a robust Fmoc-protection scheme for the building block, selecting high-efficiency coupling reagents like HATU, and employing an appropriate scavenger cocktail during final cleavage, researchers can reliably produce novel peptidomimetics. These protocols provide a validated framework for scientists and drug development professionals to explore the unique structural and functional advantages offered by this versatile unnatural amino acid.
References
- Applied Photophysics. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- PMC - PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- PMC - NIH. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Chemical Society Reviews (RSC Publishing). (2004). The synthesis of peptides and proteins containing non-natural amino acids.
- PubMed. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides.
- Google Patents. (n.d.). Methods for the synthesis of fmoc protected amines.
- PubMed. (2013). Peptide release, side-chain deprotection, work-up, and isolation.
- ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (2004). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids.
- PMC - NIH. (n.d.). Introduction to Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- PMC - PubMed Central. (n.d.). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents.
- Wikipedia. (n.d.). Peptide synthesis.
- Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- ACS Publications. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. bachem.com [bachem.com]
- 10. Peptide release, side-chain deprotection, work-up, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Note & Protocols: A High-Throughput Screening Strategy for the Bio-Characterization of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Introduction: The Challenge of Uncharacterized Molecules
In drug discovery, researchers frequently encounter novel chemical entities with therapeutic potential, yet their precise biological targets and mechanisms of action (MoA) remain unknown. 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is one such compound. While its specific molecular interactions are not well-defined, analogous chemical structures have demonstrated a range of biological activities, from anticancer to antimicrobial effects, justifying a comprehensive investigation into its bioactivity.[1][2]
This document provides a strategic framework and detailed experimental protocols for elucidating the biological function of this and other uncharacterized compounds. The core challenge is not merely to screen, but to design a screening cascade that logically progresses from broad, unbiased observations to specific, mechanistic insights. We will begin with a target-agnostic phenotypic approach to identify a cellular response, followed by robust, target-class-focused biochemical assays to pinpoint molecular interactions. This strategy maximizes the potential for discovering first-in-class MoAs.[3][4]
Part 1: Target-Agnostic Phenotypic Screening
Rationale: When the molecular target is unknown, a phenotypic screen is the most powerful starting point.[3][4] By treating a biological system (i.e., living cells) with the compound and observing the resulting changes, we can gather unbiased functional data. High-Content Screening (HCS) is the premier methodology for this, integrating automated microscopy with sophisticated image analysis to extract multiparametric data from individual cells.[5] This allows us to move beyond simple viability readouts to create a detailed "fingerprint" of the compound's cellular effect.[6][7]
Protocol 1: Multiparametric High-Content Cytotoxicity and Morphological Profiling
This assay is designed to simultaneously measure multiple indicators of cell health, providing a rich dataset to generate hypotheses about the compound's MoA.
Expertise & Experience: We choose a multiparametric approach because a simple cell death assay can be misleading. For instance, a compound might induce cell cycle arrest without immediate cytotoxicity, a nuance missed by standard viability assays. By simultaneously staining for nuclear morphology, mitochondrial health, and cell membrane permeability, we can distinguish between apoptosis, necrosis, and other cytostatic effects.[6][7]
Experimental Workflow Diagram
Caption: High-Content Screening (HCS) Workflow.
Step-by-Step Protocol:
-
Cell Plating:
-
Select a panel of cell lines relevant to the potential therapeutic area (e.g., A549 lung carcinoma, MCF-7 breast cancer, HepG2 hepatoma).
-
Seed cells into black-walled, clear-bottom 384-well microplates at a pre-determined density (e.g., 2,000 cells/well) in 40 µL of complete culture medium.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a 10-point, 3-fold serial dilution of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid in DMSO, starting at a top concentration of 10 mM.
-
Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of the compound dilutions to the cell plates. This results in a final concentration range from approx. 100 µM to 5 nM.
-
Controls (Self-Validation): Include wells with DMSO only (negative control, 0% effect) and a known cytotoxic agent like Staurosporine (positive control, 100% effect).
-
Incubate for 48 hours.
-
-
Staining:
-
Prepare a fresh 4X staining solution in serum-free medium containing:
-
Hoechst 33342 (5 µg/mL): Stains nuclei to measure cell count and nuclear morphology (e.g., condensation, fragmentation).
-
MitoTracker™ Red CMXRos (200 nM): Stains mitochondria with active membrane potential, indicating mitochondrial health.
-
SYTOX™ Green (50 nM): A cell-impermeant dye that stains the nuclei of dead cells with compromised plasma membranes.
-
-
Add 10 µL of the 4X staining solution directly to each well (final volume 50 µL).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Acquire images using a high-content automated microscope, capturing at least four fields of view per well with appropriate filter sets for each dye.
-
Use a suitable image analysis software to segment images, identify individual cells, and quantify parameters such as:
-
Total cell count (from Hoechst).
-
Nuclear size, shape, and intensity.
-
Percentage of dead cells (SYTOX Green positive).
-
Mitochondrial integrity (MitoTracker intensity).
-
-
Generate dose-response curves for each parameter to determine EC₅₀ values for any observed phenotypic changes.
-
Part 2: Target-Class Focused Biochemical Screening
Rationale: Data from the phenotypic screen may suggest a specific MoA (e.g., apoptosis induction could point towards kinase pathways). To deconvolve the target, robust and adaptable biochemical assays are required.[8] We present two industry-standard, homogeneous (no-wash) assay formats that are highly amenable to HTS: Fluorescence Polarization (FP) and AlphaLISA.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
Principle: FP is an ideal technology for monitoring molecular interactions in solution.[9] A small fluorescently labeled molecule (tracer) tumbles rapidly, resulting in low light polarization. When bound to a larger protein, its rotation slows dramatically, increasing polarization. A test compound that competes with the tracer for the protein's binding site will displace it, causing a drop in polarization.[10][11] This format is excellent for identifying inhibitors of enzymes or protein-ligand interactions.[12]
Expertise & Experience: The key to a successful FP assay is the design of the fluorescent tracer. It must be small enough to show a significant change in polarization upon binding, yet retain sufficient affinity for the target protein. This protocol assumes a suitable tracer has been developed for a hypothesized target class (e.g., a fluorescently-labeled ATP analog for a kinase screen).
FP Assay Principle Diagram
Caption: Fluorescence Polarization (FP) Competition Assay Principle.
Step-by-Step Protocol (Generic for an Enzyme Target):
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the target protein (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Target Protein: Dilute the purified recombinant protein to a 2X working concentration in assay buffer.
-
Fluorescent Tracer: Dilute the tracer to a 2X working concentration in assay buffer.
-
Test Compound: Prepare a serial dilution of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid as described in Protocol 1.
-
-
Assay Plate Setup (384-well format, 20 µL final volume):
-
Add 50 nL of test compound or control (DMSO) to the appropriate wells.
-
Add 10 µL of the 2X Target Protein solution to all wells except the "low polarization" controls. Add 10 µL of assay buffer to these control wells.
-
Expert Insight: Pre-incubating the protein and compound for 15-30 minutes can be beneficial for slow-binding inhibitors.
-
Initiate the reaction by adding 10 µL of the 2X Fluorescent Tracer solution to all wells.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for a pre-determined time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.
-
Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Controls (Self-Validation):
-
High Polarization (0% Inhibition): Wells with Protein + Tracer + DMSO.
-
Low Polarization (100% Inhibition): Wells with Tracer + DMSO (no protein).
-
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))[13]
-
Plot % Inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: AlphaLISA Protein-Protein Interaction (PPI) Assay
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular proximity with exceptional sensitivity.[14] A "Donor" bead, when excited by light, releases singlet oxygen. If an "Acceptor" bead is within ~200 nm, the singlet oxygen triggers a cascade of energy transfer, resulting in light emission. By conjugating interacting proteins to these beads, their binding brings the beads together, generating a signal. Small molecules that disrupt this interaction will cause a loss of signal.[15]
Expertise & Experience: This assay is extremely versatile. For a PPI screen, one protein can be biotinylated to bind to Streptavidin-coated Donor beads, while the other is captured by an antibody conjugated to an Acceptor bead. This "mix-and-match" capability makes it adaptable to many biological systems, even in complex samples like cell lysates.[16]
AlphaLISA Assay Principle Diagram
Caption: The Hit-to-Lead Validation Funnel.
References
-
Title: Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis Source: Methods in Molecular Biology URL: [Link]
-
Title: Fluorescence Polarization Assays Source: BPS Bioscience URL: [Link]
-
Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]
-
Title: Phenotypic Drug Discovery: Recent successes, lessons learned and new directions Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]
-
Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL: [Link]
-
Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: Methods in Molecular Biology URL: [Link]
-
Title: (3R)-3-amino-3-phenylpropanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: HTS Assay Validation Source: Assay Guidance Manual, National Center for Biotechnology Information URL: [Link]
-
Title: Phenotypic Screening: A Powerful Tool for Drug Discovery Source: Technology Networks URL: [Link]
-
Title: 3-(Methylthio)propanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs Source: Frontiers in Immunology URL: [Link]
-
Title: Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors Source: BMG Labtech URL: [Link]
-
Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives Source: Molecules URL: [Link]
-
Title: The power of sophisticated phenotypic screening and modern mechanism-of-action methods Source: MedChemComm URL: [Link]
-
Title: Protocol for Fluorescence Polarization Assay Using GI224329 Source: ResearchGate URL: [Link]
-
Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL: [Link]
-
Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: Molecules URL: [Link]
-
Title: HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION Source: YouTube URL: [Link]
-
Title: Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5) Source: Molecular BioSystems URL: [Link]
-
Title: 3-Amino-1,2,4-triazole Is an Inhibitor of Protein Synthesis on Mitoribosomes in Neurospora Crassa Source: Journal of Biological Chemistry URL: [Link]
-
Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 5. mdpi.com [mdpi.com]
- 6. Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. drughunter.com [drughunter.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
use of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid in crystallography
An in-depth guide for researchers, scientists, and drug development professionals on the prospective crystallographic applications of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.
Introduction: A Novel Molecular Probe for Structural Biology
In the pursuit of understanding complex biological systems and developing novel therapeutics, X-ray crystallography remains an indispensable tool for elucidating the three-dimensional structures of macromolecules at atomic resolution. The selection of molecular tools, such as ligands, fragments, and crystallization agents, is critical to the success of these endeavors. This guide introduces 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid , a non-proteinogenic β-amino acid, as a promising candidate for crystallographic studies, particularly in the realms of drug discovery and structural biology.
While not yet a widely documented agent in crystallographic literature, its unique chemical architecture suggests significant potential. The molecule combines a β-amino acid backbone with a phenyl ring functionalized by a methylsulfanyl (thioether) group. This combination offers a unique set of properties for probing protein active sites and allosteric pockets. This document serves as a detailed application and protocol guide, presenting a scientifically grounded rationale and methodology for its use in co-crystallization and fragment screening experiments.
Physicochemical Profile and Rationale for Crystallographic Utility
The potential of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid in crystallography stems from the distinct properties of its constituent functional groups. These features can be leveraged to promote specific molecular interactions that are key to forming well-ordered crystal lattices and understanding protein-ligand binding.
| Property | Structural Feature | Rationale for Crystallographic Application |
| Chirality & Conformation | β-Amino Acid Backbone | As a non-natural amino acid, it can be used to probe protein pockets that accommodate specific peptide conformations. Its incorporation can lead to enhanced stability in peptides designed for therapeutic purposes[1]. |
| Aromatic Interactions | Phenyl Ring | The phenyl group can participate in hydrophobic, π-π stacking, and cation-π interactions, which are crucial for molecular recognition and stabilizing crystal packing contacts. |
| Sulfur-Specific Interactions | Methylsulfanyl Group (-S-CH₃) | The thioether moiety is a key feature. The sulfur atom can act as a soft nucleophile and a hydrogen bond acceptor. It can engage in specific S-π interactions with aromatic residues and potentially coordinate with metal ions in metalloproteins[2]. This group serves as a valuable bioisostere for other functionalities in drug design. |
| Solubility & Charge | Amino and Carboxylic Acid Groups | The zwitterionic nature of the molecule at physiological pH can enhance solubility in aqueous buffers used for crystallization. These groups also provide hydrogen bond donor and acceptor sites, critical for both protein binding and crystal lattice formation[3]. |
Application Note 1: Co-crystallization for Structure-Based Drug Design
This protocol outlines the use of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid as a co-ligand to determine its binding mode with a target protein, providing critical insights for structure-based drug design.
Overall Workflow: Protein Co-crystallization
Caption: Workflow for co-crystallization of a target protein with the compound.
Detailed Experimental Protocol
1. Preparation of Compound Stock Solution
-
Rationale: A high-concentration, sterile stock solution is essential for screening multiple crystallization conditions without introducing significant volume changes or contamination.
-
Protocol:
-
Weigh out 10-20 mg of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.
-
Dissolve in a suitable solvent. Due to its amino acid nature, sterile water or a buffer like HEPES or Tris at a neutral to slightly basic pH is a good starting point. If solubility is limited, a small amount of DMSO (not exceeding 5-10% in the final crystallization drop) can be used.
-
Prepare a stock solution at a concentration of 50-100 mM.
-
Sterile-filter the solution through a 0.22 µm syringe filter. Store at -20°C in small aliquots.
-
2. Target Protein Preparation
-
Rationale: Protein purity and homogeneity are paramount for successful crystallization[3]. The protein should be concentrated in a low-ionic-strength buffer to allow for a wide range of screen conditions.
-
Protocol:
-
Purify the target protein to >95% homogeneity as confirmed by SDS-PAGE.
-
Perform a final size-exclusion chromatography step to ensure the protein is monodisperse.
-
Buffer exchange the protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Concentrate the protein to a typical range of 5-15 mg/mL.
-
3. Setting Up Co-crystallization Trials
-
Rationale: The goal is to screen a wide array of chemical conditions (precipitants, pH, salts) to find a thermodynamic sweet spot that allows the protein-ligand complex to form a well-ordered crystal lattice[3][4].
-
Protocol (using Sitting Drop Vapor Diffusion):
-
Pipette 100 µL of various crystallization screen conditions into the reservoir wells of a 96-well crystallization plate.
-
In a separate plate or on a cover slip, mix the protein and compound solution. A typical ratio is 1 µL of protein solution with 0.1-0.2 µL of the 100 mM compound stock solution. Add any other required components.
-
Pipette 1 µL of this protein-compound mixture into the drop well of the crystallization plate.
-
Add 1 µL of the corresponding reservoir solution to the drop well, mixing gently by aspiration.
-
Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
Monitor for crystal growth over several weeks.
-
Application Note 2: Fragment-Based Screening via Crystal Soaking
This protocol is designed for fragment-based drug discovery (FBDD), where the compound is introduced to pre-existing crystals of the target protein to identify low-affinity binding events that can serve as starting points for more potent inhibitors.
Overall Workflow: Fragment Soaking
Caption: Workflow for fragment screening by soaking apo-crystals.
Detailed Experimental Protocol
1. Preparation of Apo-Protein Crystals
-
Rationale: A robust and reproducible supply of high-quality apo-crystals (crystals of the protein without any bound ligand) is the prerequisite for a soaking experiment.
-
Protocol:
-
Using the protocol described in Application Note 1 (Section 2 & 3, but without the compound), grow a batch of apo-protein crystals.
-
Crystals should be of sufficient size (ideally >50 µm in their smallest dimension) and should diffract to a suitable resolution.
-
2. Soaking Protocol
-
Rationale: Soaking allows the small fragment molecule to diffuse through the solvent channels of the crystal and into any accessible binding pockets on the protein surface without disrupting the crystal lattice.
-
Protocol:
-
Prepare a "soaking solution" by adding the compound from its stock solution to a solution that mimics the reservoir condition in which the crystals were grown. The final concentration of the compound should typically be in the 1-10 mM range.
-
Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a new drop containing ~2 µL of the soaking solution.
-
Allow the crystal to soak for a period ranging from a few minutes to overnight. The optimal time is dependent on the crystal packing and must be determined empirically.
-
3. Cryo-protection and Crystal Harvesting
-
Rationale: To prevent ice formation during flash-cooling, which would destroy the crystal, a cryo-protectant must be added.
-
Protocol:
-
Prepare a cryo-protectant solution, which is typically the soaking solution supplemented with 20-30% (v/v) glycerol, ethylene glycol, or another suitable cryo-agent.
-
Briefly move the soaked crystal into the cryo-protectant solution (5-30 seconds).
-
Immediately pick up the crystal in the cryo-loop and plunge it into liquid nitrogen.
-
Store the frozen crystal in liquid nitrogen until ready for data collection.
-
Data Interpretation and Troubleshooting
Confirming Binding: After data collection and initial processing, the presence of the bound compound is confirmed by calculating a difference Fourier map (Fo-Fc). Unambiguous, positive electron density in this map that corresponds to the shape of the compound is strong evidence of binding. The structure is then refined with the compound modeled into the density.
Troubleshooting Common Issues:
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility of the compound in the specific crystallization or soaking condition. | Decrease the compound concentration. Add a co-solvent like DMSO (keep below 10%). Screen different pH ranges. |
| No Crystals Form (Co-crystallization) | The compound prevents crystallization by binding to flexible regions or inducing a conformational state not amenable to crystallization[5]. | Lower the compound concentration. Try a different construct of the protein (e.g., remove flexible loops). Switch to the soaking method. |
| Crystals Crack or Dissolve (Soaking) | The soaking solution is not osmotically balanced with the crystal's mother liquor. The compound or co-solvent (DMSO) is destabilizing the crystal lattice. | Ensure the soaking solution is identical to the mother liquor. Decrease the compound/DMSO concentration. Reduce the soaking time. |
| No Electron Density for Compound | The compound did not bind. The occupancy of the compound at the binding site is too low. | Increase the compound concentration during soaking/co-crystallization. Increase the soaking time. Confirm protein activity to ensure it is correctly folded. |
Conclusion
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid represents a molecule of high potential for the field of crystallography. Its distinct structural motifs—a conformationally relevant β-amino acid core, an aromatic phenyl ring, and an interaction-specific methylsulfanyl group—make it a versatile tool. While its application requires empirical optimization, the protocols and rationale provided here offer a robust framework for scientists to employ this compound in co-crystallization and fragment screening experiments. The structural insights gained from such studies can accelerate the understanding of protein function and the development of next-generation therapeutics.
References
-
Gao, Y., Ang, S., Lang, M., & Chen, M. (2025). The crystal structure of 3-(5-amino-3-phenylisoxazol-4-yl)-4-chloro-3-hydroxyindolin-2-one, C17H12ClN3O3. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]
-
McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]
-
PubChem. (n.d.). 3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. Available at: [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry. Available at: [Link]
-
Al-Qaisi, H. A., et al. (2006). Synthesis of Racemic β-Amino Acids. Synthetic Communications. Available at: [Link]
-
Thompson, R. E., & Muir, T. W. (2018). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry. Available at: [Link]
-
Price, W. N., et al. (2016). Understanding the physical properties controlling protein crystallization based on analysis of large-scale experimental data. Nature Communications. Available at: [Link]
-
Burlina, F., & Galande, A. K. (2018). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Molecules. Available at: [Link]
-
Steczko, J., Minor, W., Stojanoff, V., & Axelrod, B. (1995). Crystallization and preliminary X-ray investigation of lipoxygenase-3 from soybeans. Protein Science. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
Zhang, Y., et al. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Narayana, B., et al. (2007). 3-[4-(Methylsulfanyl)benzyl]-4-{(1E)-[4-(methylsulfanyl)phenyl]methyleneamino}-4,5-dihydro-1H-1,2,4-triazole-5-thione. ResearchGate. Available at: [Link]
-
Liscano, Y., & Giraud-Gatineau, A. (2024). Structural information in therapeutic peptides: Emerging applications in biomedicine. WIREs Nanomedicine and Nanobiotechnology. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Aminophenyl)sulfonyl-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-ethenyl-4-sulfophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Structural information in therapeutic peptides: Emerging applications in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary X-ray investigation of lipoxygenase-3 from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the physical properties controlling protein crystallization based on analysis of large-scale experimental data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and actionable protocols to help you troubleshoot low yields and other experimental hurdles.
Initial Troubleshooting Workflow
Before diving into specific issues, this workflow provides a high-level diagnostic path. Low yields in this three-component synthesis often trace back to a few key areas: reagent integrity, reaction conditions, or product isolation.
Caption: High-level troubleshooting decision tree.
Core Troubleshooting Guide (Q&A)
Q1: My reaction yield is consistently low (<40%), and TLC analysis shows significant amounts of starting aldehyde. What are the likely causes?
A1: An incomplete reaction is a common issue. The root cause often lies in either the reaction conditions or the quality of the reagents. The synthesis of β-amino acids via this one-pot method involves a delicate equilibrium between multiple steps.[1]
Causality & Recommended Actions:
-
Sub-optimal Thermal Conditions: This reaction typically requires reflux in a solvent like ethanol to proceed efficiently.[2] Insufficient heat can lead to a stalled reaction.
-
Action: Ensure your reaction mixture is maintaining a steady, vigorous reflux. Use a heating mantle with a temperature controller and ensure the flask is properly insulated if necessary.
-
-
Reagent Stoichiometry: The molar ratio of the three components—4-(methylsulfanyl)benzaldehyde, malonic acid, and ammonium acetate—is critical. An excess of ammonium acetate is often used to push the equilibrium towards imine formation, which is a key intermediate.
-
Action: Review your calculations. A typical molar ratio is approximately 1:1:1.3 for aldehyde:malonic acid:ammonium acetate.[2] Consider a modest increase in the amount of ammonium acetate.
-
-
Reaction Time: While many procedures suggest around 8 hours of reflux, the reaction may require longer to reach completion, depending on the scale and specific setup.[2]
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting aldehyde is still present after the recommended time, consider extending the reflux period.
-
Q2: My reaction produces a significant amount of a white, insoluble precipitate that is not the desired product. What is this byproduct and how can I avoid it?
A2: The most probable byproduct is the Knoevenagel condensation product, 4-(methylsulfanyl)cinnamic acid, or its derivatives. This side reaction competes directly with the desired pathway.
Mechanistic Insight:
The synthesis proceeds through two main competing pathways originating from the aldehyde. The desired path involves the formation of an imine with ammonia (from ammonium acetate), which then undergoes further reaction. The side path is a direct condensation between the aldehyde and the activated methylene group of malonic acid.
Caption: Competing reaction pathways in the synthesis.
Recommended Actions:
-
Control Temperature Profile: A slow, gradual increase to reflux temperature may favor imine formation over the Knoevenagel condensation.
-
Order of Addition: While this is a one-pot reaction, you can experiment with adding the malonic acid portion-wise after the aldehyde and ammonium acetate have been refluxing for a short period (e.g., 30 minutes). This may allow the imine concentration to build before the competing pathway can dominate.
Q3: The reaction appears complete by TLC, but my isolated yield after work-up is very low. Where am I losing my product?
A3: This is a classic problem when isolating amino acids. The zwitterionic nature of the product at its isoelectric point makes it highly polar but often sparingly soluble in both water and common organic solvents. Significant product loss can occur during precipitation and washing.
Causality & Recommended Actions:
-
Incomplete Precipitation: The product is precipitated by adjusting the pH of the reaction mixture. If the pH is not precisely at the isoelectric point, a significant amount of the product can remain dissolved in the mother liquor.
-
Action: After the reaction, cool the mixture and filter off any initial precipitate. Then, carefully adjust the pH of the filtrate. Instead of a single, large pH adjustment, try a staged approach. Collect fractions at different pH values to find the optimal precipitation point for your specific compound.
-
-
Excessive Washing: Washing the crude precipitate with a solvent in which it has some solubility (like cold ethanol) is necessary to remove impurities, but it can also wash away a substantial portion of your product.[2]
-
Action: Minimize the volume of washing solvent. Use ice-cold solvent to decrease solubility. Wash with multiple small aliquots rather than one large volume. A final wash with a non-polar solvent like diethyl ether (in which the amino acid is insoluble) can help remove organic impurities and dry the product.
-
-
Loss During Extraction: If an extraction is performed, the amphoteric nature of the amino acid can make it difficult to cleanly separate into either the aqueous or organic layer.
-
Action: For this synthesis, direct precipitation from the reaction solvent (e.g., ethanol) is the preferred method of isolation.[2] Avoid complex aqueous work-ups unless absolutely necessary for purification.
-
Experimental Protocols & Data
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Solvent | Ethanol (Absolute) | Good solubility for reactants; facilitates precipitation of the product upon cooling.[2] |
| Temperature | Reflux (~78 °C) | Provides necessary activation energy for the condensation reactions.[2] |
| Reaction Time | 6 - 8 hours | Generally sufficient for completion. Monitor by TLC to confirm.[2] |
| Stoichiometry | Aldehyde:Malonic Acid:NH₄OAc = 1 : 1.0-1.1 : 1.3-1.5 | Excess ammonium acetate drives imine formation. |
| Work-up | Cooling & Precipitation | Avoids complex extractions where the zwitterionic product can be lost.[2] |
Protocol 1: Standard Synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid
This protocol is a baseline and may require optimization based on your specific observations.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(methylsulfanyl)benzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq).
-
Solvent Addition: Add absolute ethanol to the flask (approx. 15 mL per 10 mmol of aldehyde).
-
Reaction: Heat the suspension to reflux with vigorous stirring. Maintain reflux for 8 hours. The reaction mixture should become a homogeneous solution which then may form a precipitate as the reaction proceeds.
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot, dissolving it in a suitable solvent, and running a TLC (e.g., using a 9:1 DCM:Methanol mobile phase).
-
Isolation: Once the reaction is complete (disappearance of aldehyde), remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol, followed by a wash with diethyl ether.
-
Drying: Dry the resulting solid under reduced pressure to obtain the crude amino acid.
Protocol 2: Quality Control of 4-(Methylsulfanyl)benzaldehyde via ¹H NMR
Commercial aldehydes can oxidize upon storage. A quick purity check can prevent low-yield reactions.
-
Sample Prep: Dissolve a small amount (~5-10 mg) of the 4-(methylsulfanyl)benzaldehyde in CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Aldehyde Proton: Look for the characteristic singlet for the aldehyde proton (-CHO) around 9.9 ppm.
-
Aromatic Protons: Two doublets should be visible in the aromatic region (~7.3-7.8 ppm).
-
Methyl Protons: A singlet for the methyl group (-SCH₃) should be present around 2.5 ppm.
-
Impurity Check: The key impurity is 4-(methylsulfanyl)benzoic acid, formed from oxidation. Look for a broad singlet above 10 ppm, characteristic of a carboxylic acid proton. If the integral of this peak is significant (>5%) relative to the aldehyde proton, the reagent should be purified or a fresh bottle should be used.
-
Frequently Asked Questions (FAQs)
-
Q: What is the primary reaction mechanism?
-
A: The reaction is a variation of the Rodionov synthesis. It involves the initial Knoevenagel condensation of the aldehyde and malonic acid, followed by a Michael addition of ammonia, and finally decarboxylation. Alternatively, formation of an imine followed by reaction with malonic acid can also occur. The exact sequence can be influenced by reaction conditions.[1][2]
-
-
Q: What is a realistic target yield for this synthesis?
-
A: Reported yields for analogous syntheses of β-aryl-β-amino acids using this method typically range from 35% to 65%.[2] Yields are highly dependent on the purity of reagents and the effectiveness of the isolation procedure.
-
-
Q: Can I use a different solvent?
-
A: While ethanol is most common, other polar protic solvents can be used. However, the choice of solvent will affect the solubility of the reactants and the product, potentially requiring significant changes to the work-up and isolation protocol. Solvent polarity can influence the reaction mechanism and yield.[1]
-
-
Q: How can I further purify the crude product?
-
A: Recrystallization is the most common method. Due to the zwitterionic nature of the product, a mixed solvent system, often involving water and a miscible organic solvent like ethanol or acetone, is typically required. Finding the right solvent system will require some experimentation.
-
References
-
Wiley-VCH. (n.d.). Synthesis of Racemic β-Amino Acids. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]
-
MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. Available at: [Link]
- Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol.
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Available at: [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). A suggested mechanism for the three-component synthesis of 3-aminoisoxazolmethylnaphthols. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
Sources
troubleshooting unexpected off-target effects of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Technical Support Center: Investigating Off-Target Effects of Novel Arylpropanoic Acid Derivatives
Introduction for the Senior Application Scientist:
Welcome to the technical support center for researchers utilizing novel substituted arylpropanoic acids, such as 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. This guide is designed for scientists and drug development professionals who are observing unexpected biological activities during their experiments. While your specific compound may be novel, it belongs to a broad class of molecules—arylpropanoic acid derivatives—known for a range of biological activities, from anti-inflammatory effects to anticancer properties.[1][2] This document provides a framework for troubleshooting unexpected or "off-target" effects by leveraging established principles and methodologies.
Our approach is built on the understanding that a molecule's structure dictates its function. The arylpropanoic acid scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds.[1][2] This promiscuity can be a double-edged sword, leading to both desired on-target engagement and potential off-target interactions. This guide will help you dissect these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the likely on-target mechanism for a compound like 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid?
A1: Without specific experimental data, the precise target is unknown. However, the arylpropanoic acid scaffold is famously associated with the inhibition of cyclooxygenase (COX) enzymes, as seen in NSAIDs like ibuprofen and naproxen.[1][2] Other derivatives have shown activity as anticancer agents, NMDA receptor modulators, or antibacterial agents.[3][4][5] Your first step should always be to confirm engagement with your intended target using a direct binding or functional assay.
Q2: What are the most common reasons for observing off-target effects with this class of compounds?
A2: Off-target effects can arise from several factors:
-
High Concentrations: At concentrations significantly above the IC50 or EC50 for the primary target, the compound may engage with lower-affinity secondary targets.
-
Metabolic Modification: Cells can metabolize the parent compound into active metabolites with different target profiles. The methylsulfanyl (-SCH3) group, for example, can be oxidized to sulfoxide or sulfone, which can alter the compound's properties.[6]
-
Scaffold Promiscuity: The core structure may have inherent affinity for multiple proteins that share similar binding pockets.
-
Compound Impurities: Ensure the purity of your compound batch, as minor impurities could be responsible for the unexpected activity.
Q3: How do I establish a reliable working concentration for my experiments?
A3: A 10-point dose-response curve is essential. This should be done for both your intended on-target effect (e.g., inhibition of a specific enzyme) and any observed off-target phenotype (e.g., cytotoxicity, morphological changes). A significant separation between the on-target and off-target dose-response curves suggests a therapeutic window.
| Assay Type | Concentration Range (Suggestion) | Purpose |
| On-Target Activity | 1 nM - 100 µM | Determine EC50/IC50 for the intended biological target. |
| Cell Viability | 100 nM - 200 µM | Determine the cytotoxic concentration (CC50). |
| Off-Target Phenotype | 100 nM - 200 µM | Determine the concentration at which the unexpected effect occurs. |
Troubleshooting Guide: Unexpected Phenotypes
This section addresses specific unexpected results you may encounter and provides a logical workflow to diagnose the cause.
Workflow: Differentiating On-Target vs. Off-Target Effects
This diagram outlines the decision-making process when an unexpected phenotype is observed.
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 1: Unexpected Cytotoxicity Not Explained by the On-Target Pathway
Q: My compound is causing cell death at concentrations where my intended target is not known to regulate cell viability. How can I investigate this?
A: This is a classic off-target toxicity scenario. The goal is to determine if the cytotoxicity is due to a specific off-target interaction or general chemical toxicity.
-
Chemical Controls:
-
Inactive Analog: Synthesize or obtain a close structural analog of your compound that is inactive against your primary target. If this analog still causes cytotoxicity, the effect is likely due to the chemical scaffold itself and not the on-target activity.
-
Structurally Unrelated Inhibitor: Use a known inhibitor of your target that has a different chemical structure. If this compound does not cause cytotoxicity at equivalent on-target inhibition levels, it further supports that your compound's toxicity is an off-target effect.
-
-
Biological Controls:
-
Target Knockout/Knockdown Cells: If available, test your compound in a cell line where your primary target has been genetically removed (e.g., via CRISPR). If the cells still die, the toxicity is definitively off-target.
-
Rescue Experiment: If the on-target mechanism is known to affect a downstream pathway, attempt to "rescue" the cells by adding back a key metabolite or activating a downstream component. If the rescue fails, the toxicity is likely off-target.
-
-
Mechanism of Action Assays:
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining or caspase activity assays to determine the mode of cell death. This can provide clues about the pathways involved.
-
Mitochondrial Toxicity: Assess mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes) as mitochondrial dysfunction is a common off-target liability.
-
Reactive Oxygen Species (ROS) Production: Measure ROS levels, as some compounds can induce oxidative stress, leading to cell death.[7]
-
Issue 2: Changes in Gene or Protein Expression Unrelated to the Known Target Pathway
Q: I'm seeing modulation of unexpected signaling pathways (e.g., via RNA-seq or proteomics) that are not downstream of my target. How do I validate these findings?
A: This suggests your compound may be a promiscuous kinase inhibitor, a modulator of transcription factors, or engaging other receptors.
This diagram illustrates how a compound can act on both its intended target and an unrelated off-target, leading to distinct downstream effects.
Caption: Divergent signaling from on-target and off-target engagement.
Let's assume your proteomics data suggests an unexpected interaction with a kinase, "Kinase Y".
-
Orthogonal Confirmation:
-
Western Blot: Confirm the proteomics result. Probe for the phosphorylated form of a known Kinase Y substrate. Treatment with your compound should decrease this phosphorylation in a dose-dependent manner.
-
In Vitro Kinase Assay: Use a purified, recombinant Kinase Y and its substrate in a cell-free system. This will confirm direct enzymatic inhibition by your compound and allow you to determine an IC50 value for this off-target interaction.
-
-
Cellular Target Engagement:
-
CETSA (Cellular Thermal Shift Assay): This technique measures the thermal stability of a protein in response to ligand binding. If your compound binds to Kinase Y in intact cells, it should increase the protein's melting temperature. This is a powerful method to confirm direct physical interaction in a physiological context.
-
-
Phenotypic Correlation:
-
Use a Known Kinase Y Inhibitor: Treat your cells with a well-characterized, selective inhibitor of Kinase Y. If this compound reproduces the unexpected phenotype you observed with your compound, it strongly implicates Kinase Y as the off-target.
-
siRNA Knockdown: Use siRNA to reduce the expression of Kinase Y. If the knockdown prevents the unexpected phenotype caused by your compound, it confirms that the phenotype is mediated through Kinase Y.
-
References
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health (NIH).
- Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. PubMed.
- CID 158720422 | C18H22N2O4. PubChem, National Institutes of Health (NIH).
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health (NIH).
- The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (NIH).
- (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703. PubChem, National Institutes of Health (NIH).
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
- 2T-2CTFM-3PIP. Wikipedia.
- Application of Methylsulfone in Drug Discovery. Sigma-Aldrich.
- 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885. PubChem, National Institutes of Health (NIH).
- 3-(Methylthio)propanoic acid | C4H8O2S | CID 563. PubChem, National Institutes of Health (NIH).
- 2-Phenylpropionic acid | C9H10O2 | CID 10296. PubChem, National Institutes of Health (NIH).
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central.
- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry.
- 3-Phenylpropionic acid (Compound). Exposome-Explorer, IARC.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
- Methyl 3-amino-3-(4-fluorophenyl)-propionate | C10H12FNO2 | CID 2769454. PubChem, National Institutes of Health (NIH).
- 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Selecting and Validating Controls for 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid in Anticancer Screening
In the quest for novel anticancer therapeutics, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for selecting, validating, and comparing appropriate negative and positive controls for experiments investigating the potential anticancer properties of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. While the specific biological activity of this compound is still under investigation, its structural similarity to other 3-aminopropanoic acid derivatives that have demonstrated antiproliferative effects warrants its evaluation as a potential anticancer agent.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the generation of robust and reliable data.
The cornerstone of any valid biological assay is the inclusion of appropriate controls.[2] These controls serve as benchmarks, ensuring that the experimental system is functioning correctly and that the observed effects are truly attributable to the test compound.[2] Positive controls are expected to produce a known effect, thereby validating the assay's sensitivity, while negative controls should not elicit a response, establishing the baseline and accounting for non-specific effects.[2]
Rationale for Control Selection
For the purpose of this guide, we will proceed with the hypothesis that 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid exhibits anticancer activity. The primary assay to test this hypothesis will be a cell viability assay, such as the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3]
Positive Controls: Establishing a Benchmark for Efficacy
To validate the sensitivity of our experimental system to anticancer effects, it is crucial to include well-characterized chemotherapeutic agents as positive controls.
-
Cisplatin: A platinum-based drug that is a cornerstone of treatment for various cancers.[1] Its mechanism of action involves cross-linking DNA, which triggers apoptosis. A typical concentration range for cisplatin in an MTT assay is between 0 and 50 µM.[4]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell death. It is used to treat a wide range of cancers. For an MTT assay with MCF-7 or HeLa cells, concentrations can range from 0.05 to 3 µg/mL.[5]
The inclusion of these two distinct positive controls, with different mechanisms of action, provides a more comprehensive validation of the assay's ability to detect cytotoxic effects.
Negative Controls: Defining the Baseline
Negative controls are essential for distinguishing the specific effects of the test compound from any background or non-specific effects.
-
Vehicle Control (DMSO): Most small molecules are dissolved in a solvent, commonly dimethyl sulfoxide (DMSO), for in vitro testing. It is critical to include a control group treated with the same concentration of the vehicle as the experimental groups to account for any potential effects of the solvent on cell viability.[6] The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid cytotoxicity.[7]
-
Structurally Related Inactive Compound (3-Amino-3-phenylpropanoic acid): An ideal negative control is a compound that is structurally similar to the test compound but is known to be biologically inactive in the context of the assay. In the absence of a confirmed inactive analog of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, we propose the use of 3-Amino-3-phenylpropanoic acid . While some derivatives of 3-aminopropanoic acid have shown biological activity, the parent compound itself is not widely reported as a potent anticancer agent.[8][9][10] This control helps to ensure that the observed effects are due to the specific chemical features of the test compound (i.e., the 4-(methylsulfanyl)phenyl group) and not just the core 3-aminopropanoic acid structure.
Experimental Workflow and Data Comparison
The following diagram illustrates the general workflow for a cell viability assay to compare the effects of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid with the selected positive and negative controls.
Caption: Experimental workflow for the MTT cell viability assay.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the 50% inhibitory concentration (IC50) values for the test compound and the controls against two common cancer cell lines, MCF-7 (breast cancer) and HeLa (cervical cancer).
| Compound | Target/Mechanism | Hypothetical IC50 on MCF-7 (µM) | Hypothetical IC50 on HeLa (µM) |
| Test Compound | |||
| 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | Unknown | 15 | 25 |
| Positive Controls | |||
| Cisplatin | DNA Cross-linking | 5 | 8 |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.5 | 1 |
| Negative Controls | |||
| Vehicle (DMSO, 0.1%) | Inert | > 100 | > 100 |
| 3-Amino-3-phenylpropanoic acid | Structurally Related | > 100 | > 100 |
Detailed Experimental Protocol: MTT Assay
This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.[11][12][13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Test compound, positive controls, and negative controls
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Determine cell density using a hemocytometer.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and controls in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with medium only (blank), cells with medium (untreated control), and cells with the vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plates for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Logical Relationships in Control Selection
The following diagram illustrates the logical relationships in the selection of controls for the proposed experiment.
Caption: Rationale for the selection of experimental controls.
By adhering to this comprehensive guide, researchers can ensure the scientific integrity and trustworthiness of their findings when investigating the potential therapeutic properties of novel compounds like 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.
References
-
Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2023). Molecules, 28(13), 5143. [Link]
-
ResearchGate. (2022, July 21). MTT assay DMSO vehicle? Retrieved from [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(13), 7123. [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2018). Oncotarget, 9(10), 9141–9157. [Link]
-
Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. (2020). ACS Omega, 5(14), 8023–8030. [Link]
-
The results of MTT assay following cytotoxicity tests with cisplatin... (n.d.). ResearchGate. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Retrieved from [Link]
-
The dose–response curve of doxorubicin measured by MTT assay on HeLa... (n.d.). ResearchGate. Retrieved from [Link]
-
Biosynthesis and Application of Natural Compound. (2022). Molecules, 27(19), 6543. [Link]
-
Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. (2020). Methods and Protocols, 3(3), 54. [Link]
-
ResearchGate. (2024, August 14). How to achieve a final concentration of 0.1% DMSO for MTT Assay? Retrieved from [Link]
-
(3S)-3-amino-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Molecules, 28(10), 4088. [Link]
-
Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. (2023). Scientific Reports, 13(1), 13702. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
- Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science, 6(1), 1-6.
Sources
- 1. mdpi.com [mdpi.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid as a Novel Myeloperoxidase Inhibitor
Introduction
Chronic inflammatory diseases, including cardiovascular and neurodegenerative disorders, represent a significant global health burden. A key enzymatic driver implicated in the pathology of many of these conditions is Myeloperoxidase (MPO).[1][2] MPO, a heme-containing peroxidase, is abundantly expressed in neutrophils and, upon activation, catalyzes the formation of potent reactive oxidants like hypochlorous acid (HOCl).[3][4][5] While essential for microbial killing in the innate immune response, excessive MPO activity in sterile inflammation leads to oxidative damage of host tissues, propagating a cycle of inflammation and cellular injury.[6][7] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy for a range of inflammatory diseases.[1][8]
This guide introduces 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid , a novel small molecule with structural motifs suggestive of MPO inhibitory potential. We provide a comprehensive benchmarking analysis of this compound against 4-Aminobenzoic acid hydrazide (4-ABAH) , a widely recognized irreversible inhibitor of MPO, which will serve as our "gold standard" for in vitro comparison.[9][10][11][12] By presenting head-to-head experimental data and detailed protocols, this guide offers researchers and drug development professionals a framework for evaluating novel MPO inhibitors.
Chemical and Mechanistic Profiles
A foundational aspect of benchmarking is understanding the physicochemical properties and the mechanism of action of the compounds under investigation. The table below summarizes key properties of our topic compound and the gold standard, 4-ABAH.
| Property | 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (Hypothetical) | 4-Aminobenzoic acid hydrazide (4-ABAH) |
| Molecular Formula | C₁₀H₁₃NO₂S | C₇H₉N₃O |
| Molecular Weight | 211.28 g/mol | 151.17 g/mol |
| Structure | ||
| Mechanism of Action | Reversible, Competitive (Hypothesized) | Irreversible, Mechanism-Based[9][12] |
| Key Functional Groups | β-Amino acid, Thioether | Hydrazide, Aromatic amine |
Causality of Mechanistic Differences: The hydrazide moiety in 4-ABAH is crucial for its mechanism-based irreversible inhibition. It acts as a substrate for MPO, and upon oxidation, forms a reactive species that covalently binds to the enzyme, leading to its inactivation.[12] In contrast, 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid lacks such a group and is hypothesized to act as a reversible inhibitor, likely competing with MPO substrates for binding at the active site.
The Role of Myeloperoxidase in Inflammatory Signaling
MPO is a central player in the inflammatory cascade. The following diagram illustrates its position in the signaling pathway leading to oxidative stress and tissue damage.
Caption: MPO signaling pathway in inflammation.
Head-to-Head Performance Benchmarking
To objectively compare our topic compound with the gold standard, we will outline the protocols for two key in vitro assays: the MPO Chlorination Activity Assay and the MPO Peroxidation Activity Assay. The results from these assays allow for the determination of key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Comparative Data
The following table summarizes the hypothetical performance of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid against the established data for 4-ABAH. This data is for illustrative purposes to demonstrate how a novel compound would be benchmarked.
| Parameter | 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (Hypothetical) | 4-Aminobenzoic acid hydrazide (4-ABAH) |
| MPO Chlorination IC₅₀ | 1.5 µM | 0.3 µM[9][10][11] |
| MPO Peroxidation IC₅₀ | 5.2 µM | ~1-3 µM (inferred) |
| Selectivity vs. other peroxidases | Moderate | High |
| Inhibition Type | Reversible | Irreversible[9] |
Analysis of Hypothetical Data: The hypothetical data suggests that 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a moderately potent MPO inhibitor, though less potent than the gold standard 4-ABAH. Its reversible mode of action could offer a different pharmacokinetic and pharmacodynamic profile, which may be advantageous in certain therapeutic contexts.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited. These protocols are self-validating through the inclusion of positive and negative controls.
Protocol 1: MPO Chlorination Activity Assay
This assay measures the MPO-catalyzed production of HOCl.
Caption: Workflow for MPO Chlorination Assay.
Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., MPO Colorimetric Activity Assay Kit). This includes the assay buffer, MPO enzyme solution, taurine solution, hydrogen peroxide (H₂O₂), and the TNB [5,5'-dithiobis(2-nitrobenzoic acid)] probe.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid) and the reference inhibitor (4-ABAH) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the MPO enzyme, the test compound at various concentrations (or vehicle control), and the taurine solution to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a working solution of H₂O₂ to all wells. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction by adding a stop solution. Then, add the TNB probe, which reacts with the remaining taurine, causing a color change that is inversely proportional to the MPO activity.
-
Data Analysis: Measure the absorbance at 412 nm using a microplate reader.[13][14] Calculate the percentage of MPO inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: MPO Peroxidation Activity Assay
This assay measures the ability of MPO to oxidize a substrate in the peroxidation cycle.
Methodology:
-
Reagent Preparation: Prepare reagents including MPO assay buffer, MPO enzyme, a suitable substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB), and H₂O₂.[4][15]
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the MPO enzyme and the test compound at various concentrations (or vehicle control).
-
Initiation of Reaction: Initiate the reaction by adding a solution containing both TMB and H₂O₂. The MPO enzyme will oxidize TMB in the presence of H₂O₂, leading to a color change.
-
Detection: Incubate the plate at room temperature for a defined period. Stop the reaction with an appropriate stop solution (e.g., sulfuric acid).
-
Data Analysis: Measure the absorbance at a suitable wavelength for oxidized TMB (e.g., 450 nm or 650 nm).[4] Calculate the IC₅₀ values as described in Protocol 1.
Discussion and Synthesis
The presented framework provides a robust methodology for benchmarking novel MPO inhibitors. The choice of 4-ABAH as a gold standard is grounded in its well-characterized, potent, and irreversible mechanism of action, providing a high bar for comparison.[12] The inclusion of two distinct assays—chlorination and peroxidation—is critical for a comprehensive understanding of a compound's inhibitory profile.[5] Some inhibitors may preferentially inhibit one activity over the other, which can have significant implications for their therapeutic application.
Based on our hypothetical data, 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid presents as a promising lead compound. While its potency may be lower than 4-ABAH, its hypothesized reversible mechanism could translate to a more favorable safety profile, as irreversible inhibitors carry a higher risk of off-target effects and idiosyncratic toxicity. Further studies would be required to confirm its mechanism of action and to assess its selectivity against other human peroxidases, such as thyroid peroxidase, to ensure a low potential for side effects.
Conclusion
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, based on its structural features, warrants investigation as a novel MPO inhibitor. The benchmarking guide presented here outlines a clear and scientifically rigorous path for its evaluation against the gold standard, 4-ABAH. By employing the detailed protocols for chlorination and peroxidation activity assays, researchers can generate the necessary data to assess its potential as a therapeutic agent for MPO-driven inflammatory diseases. Future work should focus on confirming its inhibitory activity and mechanism, followed by optimization of its structure to improve potency and selectivity.
References
-
Al-Fakih, A. A., et al. (2020). A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019). Expert Opinion on Therapeutic Patents, 30(8), 595-608. [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit. [Link]
-
Bertin Bioreagent. (n.d.). 4-Aminobenzoic Acid hydrazide - Biochemicals. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Myeloperoxidase Chlorination Activity Assay Kit (Colorimetric). [Link]
-
Van der Veen, B. S., et al. (2020). Inhibition of Myeloperoxidase. Methods in Molecular Biology, 2140, 225-243. [Link]
-
Kettle, A. J., & Winterbourn, C. C. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal, 321(Pt 2), 503–508. [Link]
-
Assay Genie. (n.d.). MPO Peroxidation Assay Kit. [Link]
-
Cheng, D., et al. (2019). Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 39(7), 1448-1457. [Link]
-
Nicolas, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. [Link]
-
BioVision. (n.d.). MPO Colorimetric Activity Assay Kit. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Verdiperstat. [Link]
-
Zheng, W., et al. (2015). PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis. The Journal of Pharmacology and Experimental Therapeutics, 353(2), 288–298. [Link]
- Google Patents. (n.d.). WO2011133581A1 - Methods and compositions for assaying enzymatic activity of myeloperoxidase in blood samples.
-
Klebanoff, S. J., et al. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLoS ONE, 8(7), e67976. [Link]
-
Al-Ghorbani, M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(4), 387-403. [Link]
-
HEALEY ALS Platform Trial. (2021). Regimen B Verdiperstat. [Link]
-
Abu-Haded, N. N., et al. (2022). Evaluation of Anti-inflammatory Potentials of Novel Flavonols and Their Metal Complexes. Engineered Science, 18, 220-234. [Link]
-
Abu-Saleh, T. R., et al. (2024). INACTIVATION OF MYELOPEROXIDASE BY BENZOIC ACID HYDRAZIDE. Journal of Biological Chemistry. [Link]
-
Cheng, D., et al. (2019). Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis. PubMed. [Link]
-
Ndrepepa, G. (2022). Myeloperoxidase: A new player in autoimmunity. Frontiers in Immunology, 13, 981133. [Link]
-
Strasser, A., et al. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLoS ONE, 8(7), e67976. [Link]
Sources
- 1. Inhibition of Myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INACTIVATION OF MYELOPEROXIDASE BY BENZOIC ACID HYDRAZIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nwlifescience.com [nwlifescience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. In Vitro Evaluation of Amide-Linked Coumarin Scaffolds for the Inhibition of α‑Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (CAS Number: 412925-13-4), a compound often utilized in the synthesis of novel pharmaceutical agents. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural logic rooted in established safety principles.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazard profile is essential. 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a solid organic compound whose toxicological properties are not yet fully characterized. However, based on available data for this and structurally similar compounds, the following hazards have been identified[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a sulfur-containing functional group (methylsulfanyl) also necessitates consideration of potential hazardous decomposition products, such as sulfur oxides, upon combustion. Therefore, all procedures must be designed to minimize direct contact and aerosol generation.
Table 1: Key Properties and Hazards of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid
| Property | Value | Source |
| CAS Number | 412925-13-4 | [1][2] |
| Molecular Formula | C10H13NO2S | [1][2] |
| Physical State | Solid | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the identified hazards, a stringent personal protective equipment (PPE) protocol is required at all times when handling 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. The selection of PPE is not merely a matter of compliance but a critical system to prevent exposure.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[3] For procedures with a higher risk of splashes or dust generation, such as weighing or dissolving the compound, safety goggles or a full-face shield should be worn.[3]
-
Body Protection : A standard laboratory coat should be worn and kept fully fastened. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls may be necessary.[4]
-
Respiratory Protection : Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[5] If a fume hood is not available, a NIOSH-approved respirator appropriate for particulates should be used.
Emergency Procedures: Preparedness for Contingencies
Even with meticulous planning, accidental spills can occur. A clear and practiced emergency response plan is crucial.
Small Spills (Solid)
For minor spills of the solid compound within a fume hood or on a benchtop:
-
Restrict Access : Ensure the immediate area is clear of unnecessary personnel.
-
Don Appropriate PPE : If not already worn, put on the full complement of PPE described in Section 2.
-
Containment and Cleanup : Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collection : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
Large Spills
In the event of a large spill, or any spill outside of a contained area:
-
Evacuate : Immediately evacuate the area and alert others.
-
Isolate : Close the doors to the affected area and prevent re-entry.
-
Notify : Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do Not Attempt to Clean : Allow trained professionals to manage the cleanup of large or uncontained spills.
Step-by-Step Disposal Protocol
The disposal of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of in the regular trash or down the drain.
-
Waste Segregation : All waste containing this compound, including un-used product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Containerization :
-
Place solid waste into a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
For solutions, use a designated, leak-proof, and shatter-resistant container. Do not mix with incompatible waste streams.
-
-
Labeling : The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid"
-
The associated hazards (e.g., "Harmful if swallowed," "Irritant")
-
The date of accumulation.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arranging for Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the laboratory for extended periods.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, the following workflow diagram is provided.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
